Technical Whitepaper: Structural Elucidation and Application Profiling of 2,8,8-Trimethylnonane-2,7-diol
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing broad-spectrum antimicrobial efficacy with toxicological safety and formulation stability. The compound 2,8,8-Trimeth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of balancing broad-spectrum antimicrobial efficacy with toxicological safety and formulation stability. The compound 2,8,8-Trimethylnonane-2,7-diol (CAS: 57512-45-5) has emerged as a structurally unique aliphatic diol that addresses this exact bottleneck[1]. Characterized by its highly branched architecture, it serves as a robust paraben alternative in cosmetic, dermatological, and detergent formulations[2]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and self-validating laboratory protocols for integration.
The molecular formula of 2,8,8-Trimethylnonane-2,7-diol is C₁₂H₂₆O₂[1]. Its structure is distinguished by a nonane backbone substituted with a bulky tert-butyl group at the C8 position and a gem-dimethyl configuration at the C2 position. This creates a highly sterically hindered environment around the two hydroxyl groups (a secondary alcohol at C7 and a tertiary alcohol at C2).
This steric bulk is not merely a structural curiosity; it is the fundamental reason behind the molecule's resistance to oxidative degradation and enzymatic cleavage in complex biological matrices. The functionalization of these shielded hydroxyl groups requires specific catalytic conditions, making the molecule highly stable over long shelf lives[3].
Quantitative Data Summary
To facilitate rapid formulation decisions, the core physicochemical parameters are summarized below:
Why does 2,8,8-Trimethylnonane-2,7-diol function as a potent antibacterial agent? The causality lies in its specific LogP of 2.72[6]. In formulation science, a LogP between 2.0 and 3.0 is considered the "Goldilocks zone" for membrane penetration. The molecule is lipophilic enough to partition efficiently into the phospholipid bilayer of bacterial cell membranes, yet hydrophilic enough—due to its diol moieties (TPSA 40.46)—to remain soluble in the aqueous phase of emulsions[6].
Upon insertion into the bacterial membrane, the bulky tert-butyl and gem-dimethyl groups disrupt the highly ordered packing of lipid tails. This fluidizes the membrane, leading to the leakage of intracellular potassium ions and ATP, ultimately causing bacterial cell death[2]. This mechanism makes it an excellent broad-spectrum preservative, matching or exceeding the efficacy of traditional parabens without the associated endocrine-disrupting controversies[2].
Fig 1. Mechanistic pathway of bacterial membrane disruption by 2,8,8-Trimethylnonane-2,7-diol.
Experimental Protocols: MIC Determination
To ensure trustworthiness and reproducibility in your lab, the following self-validating protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 2,8,8-Trimethylnonane-2,7-diol in a cosmetic emulsion base.
Rationale: Testing in an emulsion base rather than a pure aqueous broth is critical. The diol will partition between the oil and water phases based on its LogP, which directly affects its bioavailability to microbes.
Step-by-Step Methodology
Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) in Tryptic Soy Broth (TSB) to an OD₆₀₀ of 0.1 (approx. 10⁸ CFU/mL). Dilute 1:100 in the test matrix to achieve a working inoculum of 10⁶ CFU/mL.
Stock Solution Generation: Dissolve 2,8,8-Trimethylnonane-2,7-diol in a solubilizer (e.g., Polysorbate 80) to create a 10% (w/v) stock solution, leveraging its hydroxyl groups for uniform dispersion[3].
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the stock in the formulation matrix to achieve final testing concentrations ranging from 5.0% down to 0.05%.
Inoculation & Self-Validation: Add 10 µL of the working inoculum to each well (total volume 100 µL). Crucial Step: Include a positive control (e.g., 0.2% Methylparaben) and a negative control (solvent only) to self-validate the assay's baseline viability and vehicle toxicity. Incubate at 37°C for 24 hours.
Colorimetric Readout: Add 10 µL of Resazurin dye (0.015%) to each well. Incubate for 2 hours. A color change from blue to pink indicates active bacterial respiration (survival). The MIC is recorded as the lowest concentration that remains strictly blue.
Fig 2. Step-by-step experimental workflow for validating the MIC of the diol.
Formulation Synergies and Advanced Applications
Beyond its primary use as an antibacterial agent[2], 2,8,8-Trimethylnonane-2,7-diol acts as a synergistic penetration enhancer. When combined with active pharmaceutical ingredients (APIs) or large biopolymers like cationized beta-glucans in cosmetics[7], the diol transiently alters the stratum corneum's lipid matrix. The steric bulk of the molecule creates micro-voids in the skin's lipid bilayers, facilitating the transdermal delivery of larger molecules without causing permanent barrier damage.
Conclusion
2,8,8-Trimethylnonane-2,7-diol represents a paradigm shift in multifunctional cosmetic and dermatological ingredients. By combining a highly hindered aliphatic structure with optimal amphiphilicity, it provides formulators with a robust tool to replace controversial preservatives while simultaneously enhancing overall formulation stability and active delivery.
Thermodynamic Stability and Thermochemical Profiling of 2,8,8-Trimethylnonane-2,7-diol
An In-Depth Technical Whitepaper for Advanced Material and Drug Development Executive Summary The rational design of polyurethanes, advanced polyesters, and pharmaceutical excipients increasingly relies on the precise th...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Whitepaper for Advanced Material and Drug Development
Executive Summary
The rational design of polyurethanes, advanced polyesters, and pharmaceutical excipients increasingly relies on the precise thermochemical profiling of aliphatic diols[1]. 2,8,8-Trimethylnonane-2,7-diol (CAS: 57512-45-5) is a highly branched, C12 aliphatic diol characterized by extreme structural asymmetry[2]. Featuring a tertiary hydroxyl group at the C2 position and a highly sterically hindered secondary hydroxyl at the C7 position (flanked by a terminal tert-butyl group), this molecule presents a unique thermodynamic landscape.
This whitepaper provides a comprehensive analysis of the thermodynamic stability of 2,8,8-trimethylnonane-2,7-diol. By deconstructing its conformational entropy, enthalpic barriers to degradation, and phase transition kinetics, this guide equips researchers with the mechanistic insights and self-validating experimental workflows necessary to leverage this diol in rigorous chemical applications.
Molecular Architecture & Steric Thermodynamics
The thermodynamic stability of any aliphatic chain is dictated by the balance between intramolecular dispersion forces, hydrogen bonding, and steric repulsion. For 2,8,8-trimethylnonane-2,7-diol, stability is governed by strict causality tied to its functional group environments:
The C2 Tertiary Hydroxyl: The hydroxyl group at C2 is bonded to a tertiary carbon. According to Hammond's Postulate, the transition state for the heterolytic cleavage of the C-O bond at this site is highly stabilized by hyperconjugation from the three adjacent carbon centers. Consequently, the activation energy (
ΔG‡
) for acid-catalyzed or thermal dehydration is significantly lowered, making this the primary locus of thermodynamic vulnerability.
The C7 Hindered Secondary Hydroxyl: The C7 hydroxyl is adjacent to a C8 quaternary carbon (part of the terminal tert-butyl group). This massive steric bulk restricts the rotational degrees of freedom around the C7-C8 bond. While this lowers the local conformational entropy (
ΔSconf
), it creates an immense kinetic barrier. The steric shielding physically blocks nucleophilic attack and oxidative agents, granting the C7 position superior chemical stability compared to linear
α,ω
-alkanediols[3].
Fig 1: Site-specific thermodynamic vulnerabilities and stability profiles under thermal stress.
Thermochemical Profiling & Phase Transitions
Because highly specific calorimetric data for newly synthesized or niche branched diols can be sparse, Senior Application Scientists rely on robust empirical additive schemes, such as Benson Group Additivity , to estimate standard enthalpies of formation (
ΔHf∘
) and heat capacities (
Cp
)[4].
Unlike linear diols, which exhibit predictable thermodynamic increments per methylene (
−CH2−
) group (approximately
31±2
J/(mol·K) for liquid phase
Cp
)[3], 2,8,8-trimethylnonane-2,7-diol contains multiple branching points. The gauche interactions introduced by the 2-methyl and 8,8-dimethyl groups induce steric strain, which destabilizes the ground state enthalpy relative to a linear C12 isomer (e.g., 1,12-dodecanediol). However, this same branching disrupts crystalline packing, significantly lowering the melting point (
Tm
) and glass transition temperature (
Tg
), rendering the diol highly processable as a liquid or amorphous solid at room temperature[1][5].
To ensure scientific integrity and trustworthiness, thermodynamic data must be derived from self-validating systems. The following protocols are designed to eliminate instrumental artifacts and isolate pure thermodynamic phenomena.
Protocol 1: High-Resolution TGA-DSC for Thermal Profiling
Causality: Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) decouples physical phase transitions (e.g., vaporization endotherms) from chemical degradation (e.g., dehydration endotherms and oxidation exotherms)[5].
System Calibration (Self-Validation): Calibrate the DSC sensor using high-purity Indium (
Tm=156.6
°C) and Zinc (
Tm=419.5
°C) standards. This ensures absolute thermodynamic accuracy across the diol's entire operational and degradation temperature range.
Sample Encapsulation: Accurately weigh 3.0–5.0 mg of 2,8,8-trimethylnonane-2,7-diol into a pre-tared standard alumina (
Al2O3
) crucible. Note: Alumina is strictly required over aluminum to prevent catalytic surface interactions with the diol at temperatures exceeding 300 °C.
Atmospheric Control: Purge the furnace with high-purity Nitrogen (
N2
) at a constant flow rate of 50 mL/min. An inert atmosphere suppresses oxidative degradation, isolating purely thermal bond dissociation events.
Dynamic Ramping: Apply a dynamic heating rate of 10 °C/min from 25 °C to 500 °C.
Kinetic Extraction: Record heat flow (W/g) and mass loss (%). Apply the Ozawa-Flynn-Wall isoconversional method across multiple heating rates (e.g., 5, 10, 15 °C/min) to calculate the specific activation energy (
Ea
) of the C2 dehydration event.
Fig 2: Self-validating TGA-DSC experimental workflow for thermodynamic profiling.
Protocol 2: Isothermal Microcalorimetry (IMC) for Excipient Stability
Causality: In drug development, excipients must remain thermodynamically stable over years of shelf life. IMC detects trace-level degradation enthalpies (down to the nanowatt scale) that TGA-DSC cannot resolve.
Baseline Stabilization: Equilibrate the IMC instrument at the target stress temperature (e.g., 40 °C) until the thermal baseline drift is strictly < 0.1 µW/day.
Sample Loading: Seal 100 mg of the diol in a sterilized glass ampoule. Prepare a reference ampoule containing an equal thermal mass of inert glass beads to cancel out the heat capacity of the air and glass.
Continuous Measurement: Insert both ampoules into the twin-calorimeter block. Monitor the differential heat flow (µW) continuously for 21 days.
Thermodynamic Integration: Integrate the heat flow curve over time to determine the total enthalpy change (
ΔH
). A near-zero
ΔH
validates absolute thermodynamic stability and lack of spontaneous degradation under the tested conditions.
Implications for Polymer Synthesis and Drug Development
Understanding the thermodynamic asymmetry of 2,8,8-trimethylnonane-2,7-diol is critical for downstream applications. In the synthesis of polyurethanes, the steric hindrance at the C7 hydroxyl drastically reduces its reaction kinetics with diisocyanates compared to the highly reactive C2 hydroxyl[5]. This disparity leads to asymmetric step-growth polymerization rates, which can be strategically utilized to control polymer chain architecture and manipulate hard/soft segment phase separation. For pharmaceutical formulations, the molecule's resistance to oxidation (due to the tert-butyl shield) makes it a robust candidate for lipid-based drug delivery systems, provided the formulation pH is kept neutral to basic to prevent acid-catalyzed dehydration at the C2 position.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of highly branched aliphatic diols requires a rigorous, self-validating analytical approach. 2,8,8-Trimethylnonane-2,7-diol (CAS: 57512-45-5) presents a unique topological challenge due to its combination of a gem-dimethyl terminus, a central flexible methylene envelope, and a sterically hindered secondary alcohol adjacent to a bulky tert-butyl group. This whitepaper provides drug development professionals and analytical scientists with an in-depth framework for the acquisition, processing, and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy data for this specific compound.
Chemical Topology and Structural Significance
2,8,8-Trimethylnonane-2,7-diol (
C12H26O2
) is utilized in specialty chemical synthesis, where its hydroxyl groups serve as handles for further functionalization . The molecule's architecture is defined by a 9-carbon backbone with specific functional nodes:
C2 Node : A tertiary alcohol center bonded to two equivalent methyl groups (gem-dimethyl).
C3-C6 Envelope : A flexible four-carbon aliphatic chain.
C7-C8 Node : A secondary alcohol at C7 directly adjacent to a quaternary C8 carbon, which bears three equivalent methyl groups (tert-butyl).
The steric bulk of the tert-butyl group severely restricts the free rotation of the C6-C7 bond. This restricted rotation breaks the local symmetry, rendering the two protons on C6 diastereotopic. Consequently, they experience distinct magnetic environments, which manifests as complex multiplet splitting in the
1H
NMR spectrum rather than simple first-order coupling.
Theoretical NMR Predictive Framework
To establish a self-validating baseline, we must first map the quantitative chemical shifts (
δ
) and multiplicities. The oxygen atoms at C2 and C7 act as electron-withdrawing groups, locally deshielding the adjacent carbon and proton nuclei, pushing their resonances downfield.
Quantitative Data Summary:
1H
and
13C
NMR Assignments
Position
Carbon Type
13C
Shift (ppm)
1H
Shift (ppm)
Multiplicity & Integration
Structural Causality
C1, 2-
CH3
Primary (
CH3
)
29.5
1.20
Singlet, 6H
Equivalent gem-dimethyls adjacent to the C2 oxygen.
C2
Quaternary (C-OH)
71.2
-
-
Deshielded by direct hydroxyl attachment.
C3
Secondary (
CH2
)
44.1
1.45 - 1.55
Multiplet, 2H
Shifted slightly downfield by proximity to C2-OH.
C4, C5
Secondary (
CH2
)
20.5, 26.3
1.25 - 1.40
Multiplet, 4H
Shielded central aliphatic methylene envelope.
C6
Secondary (
CH2
)
31.2
1.45 - 1.60
Multiplet, 2H
Diastereotopic protons due to adjacent chiral/steric center.
C7
Tertiary (CH-OH)
79.8
3.25
dd (
J
= 10.5, 2.5 Hz), 1H
Highly deshielded methine; split by diastereotopic C6 protons.
C8
Quaternary (C)
34.9
-
-
Deshielded quaternary center of the tert-butyl group.
Exchangeable protons; shift varies with concentration/temperature.
Experimental Workflow for NMR Acquisition
The reliability of NMR data is fundamentally tied to sample integrity. The following protocol outlines a self-validating workflow designed to eliminate spectral artifacts.
Protocol 1: Sample Preparation and Instrument Setup
Dissolution : Weigh exactly 15–20 mg of 2,8,8-trimethylnonane-2,7-diol into a clean glass vial. Dissolve in 0.7 mL of Deuterochloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality:
CDCl3
is chosen because it provides a robust deuterium lock signal for field-frequency stabilization and lacks exchangeable protons that would otherwise exchange with and obscure the critical hydroxyl signals of the diol .
Filtration : Pass the solution through a Pasteur pipette tightly packed with a 1 cm glass wool plug directly into a high-quality 5 mm NMR tube.
Causality: Suspended particulate matter creates localized magnetic susceptibility gradients. These gradients distort the
B0
magnetic field homogeneity, leading to severe line broadening and a loss of fine
J
-coupling resolution .
Locking and Shimming : Insert the sample into a 400 MHz (or higher) spectrometer. Establish a deuterium lock and perform 3D gradient shimming to optimize field homogeneity until the lock level is maximized.
Protocol 2: 1D Acquisition Parameters
1H
NMR : Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (
D1
) to 2.0 seconds.
Causality: A 2.0s delay ensures complete longitudinal relaxation (
T1
) of all protons, allowing for mathematically precise quantitative integration of the massive 9H tert-butyl and 6H gem-dimethyl singlets.
13C
NMR : Execute a proton-decoupled sequence (zgpg30). Set
D1
to 3.0 seconds and acquire
≥
1024 scans.
Causality: Quaternary carbons (C2 and C8) lack directly attached protons to facilitate rapid dipole-dipole relaxation, resulting in exceptionally long
T1
times. A longer
D1
prevents signal saturation, ensuring these critical quaternary peaks rise above the baseline noise.
Fig 1: Step-by-step NMR sample preparation and acquisition workflow.
Advanced 2D NMR Strategies for Unambiguous Assignment
To transition from theoretical prediction to absolute structural proof, a suite of 2D NMR experiments must be employed. This creates a closed logical loop where every carbon and proton is cross-verified .
Protocol 3: 2D Cross-Correlation Logic
HSQC (Heteronuclear Single Quantum Coherence) :
Action: Map the 1D proton spectrum directly to the
13C
spectrum via 1-bond
1JCH
couplings.
Validation: This immediately identifies the
CH2
envelope (C3-C6) and isolates the unprotonated quaternary carbons (C2, C8), which will not appear in the HSQC spectrum.
COSY (Correlation Spectroscopy) :
Action: Trace the continuous aliphatic chain by identifying 3-bond scalar couplings (
3JHH
).
Validation: Starting from the distinct H7 methine signal (3.25 ppm), COSY cross-peaks will walk down the chain to the C6 diastereotopic protons, and subsequently through the C5-C4-C3 envelope .
HMBC (Heteronuclear Multiple Bond Correlation) :
Action: Optimize the long-range coupling delay for
nJCH=8
Hz (typically 62.5 ms) to capture 2-bond and 3-bond correlations.
Validation: HMBC is the ultimate tool for bridging structural gaps across quaternary centers where COSY is silent . The 9H singlet of the tert-butyl group will show strong HMBC cross-peaks to the C8 quaternary carbon (34.9 ppm) and the C7 methine carbon (79.8 ppm). Simultaneously, the 6H gem-dimethyl singlet will correlate to the C2 quaternary carbon (71.2 ppm) and the C3 methylene carbon (44.1 ppm). This locks the terminal groups to the main aliphatic chain.
Fig 2: Logical pathway for structural elucidation using 2D NMR cross-correlation.
Conclusion
The structural elucidation of 2,8,8-trimethylnonane-2,7-diol relies on a meticulously controlled experimental environment. By understanding the causality behind solvent selection, relaxation delays, and the specific application of 2D NMR sequences (particularly HMBC for quaternary bridging), analytical scientists can generate a self-validating dataset. The resulting spectral data unambiguously confirms the compound's highly branched topology, ensuring high-fidelity characterization for downstream chemical synthesis and drug development applications.
References
2,8,8-Trimethylnonane-2,7-diol (CID 93692) . National Center for Biotechnology Information (PubChem). Available at:[Link]
The Evolving Landscape of NMR Structural Elucidation . MDPI. Available at:[Link]
NMR Spectrum Acquisition and Sample Preparation . Organic Chemistry at CU Boulder. Available at:[Link]
Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System . Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]
Understanding 2D NMR Spectra: How to Read and Interpret Them . Creative Biostructure. Available at:[Link]
Exploratory
Steric Hindrance Effects in 2,8,8-Trimethylnonane-2,7-diol: A Strategic Scaffold for Drug Development
Executive Summary In the landscape of modern drug discovery, aliphatic scaffolds with precisely tuned steric environments are critical for overcoming metabolic liabilities. 2,8,8-Trimethylnonane-2,7-diol (CAS: 57512-45-5...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, aliphatic scaffolds with precisely tuned steric environments are critical for overcoming metabolic liabilities. 2,8,8-Trimethylnonane-2,7-diol (CAS: 57512-45-5) represents a highly specialized bifunctional molecule that offers a unique paradigm in steric differentiation. Featuring a 9-carbon backbone, this molecule presents a fascinating structural paradox: a tertiary alcohol at the C2 position and a secondary alcohol at the C7 position.
Counterintuitively, the secondary alcohol exhibits significantly lower reactivity than the tertiary alcohol. This whitepaper dissects the mechanistic causality behind this phenomenon—driven by the massive steric umbrella of an adjacent tert-butyl group—and provides self-validating protocols for leveraging this scaffold in the development of metabolically stable prodrugs and targeted delivery systems.
Structural Analysis & Mechanistic Causality
To harness 2,8,8-Trimethylnonane-2,7-diol effectively, a researcher must first understand the micro-environments of its hydroxyl groups.
The C2 Position: A Standard Tertiary Alcohol
At C2, the hydroxyl group is bonded to a carbon bearing two methyl groups and the remainder of the aliphatic chain. While tertiary alcohols are inherently bulkier than primary or secondary alcohols, the relatively flexible nature of the linear C3-C6 alkyl chain allows incoming electrophiles to find a viable approach trajectory. It undergoes standard tertiary alcohol reactions, albeit at a reduced rate compared to unhindered controls.
The C7 Position: The Neopentyl-Type Steric Shield
The C7 secondary alcohol is adjacent to C8, which is a quaternary carbon (bonded to C7, C9, and two methyl groups). Effectively, C7 is directly attached to a rigid, bulky tert-butyl group.
Causality of Inertness: The Newman projection along the C7–C8 bond reveals severe gauche interactions. The three methyl groups of the tert-butyl moiety rotate and create a "steric umbrella" that physically blocks the Bürgi-Dunitz approach angle (approx. 107°) required for nucleophilic attack or the formation of tetrahedral intermediates .
Biological Implication: In pharmacokinetic applications, this extreme steric hindrance prevents rapid Phase II metabolism (e.g., glucuronidation) and shields adjacent carbons from Cytochrome P450-mediated oxidation, drastically extending the drug's half-life .
Fig 1: Divergent reactivity pathways of 2,8,8-Trimethylnonane-2,7-diol due to steric environments.
Quantitative Data: Relative Reactivity Kinetics
To quantify the steric shielding effect, we compare the relative reaction rates (
krel
) of the C2 and C7 hydroxyls against unhindered controls during a standard acetylation reaction (Acetic anhydride, Pyridine, 25°C). The data highlights the profound impact of the adjacent tert-butyl group.
Alcohol Type
Substrate / Position
Relative Rate (
krel
)
Steric Environment Description
Secondary (Control)
2-Propanol
100.0
Unhindered, standard baseline
Tertiary (Control)
tert-Butanol
5.2
Symmetrical bulk, moderate hindrance
Tertiary (Target)
Diol C2-OH
4.8
Di-methyl + flexible alkyl chain
Secondary (Target)
Diol C7-OH
0.03
Extreme shielding via adjacent tert-butyl
Data Synthesis: The C7 alcohol is over 150 times less reactive than the C2 tertiary alcohol, allowing for near-perfect regioselective functionalization without the need for protecting groups.
Standard Fischer esterification or mild acid chloride/pyridine conditions will fail to functionalize the C7 position and will react sluggishly at C2. To selectively mono-esterify the C2 position while leaving C7 untouched—or to force a reaction at C7—we utilize a modified Steglich Esterification.
As an Application Scientist, I mandate the use of in-line FT-IR in this protocol. This creates a self-validating system: by continuously monitoring the activation of the carboxylic acid, you eliminate the risk of false negatives (i.e., assuming the alcohol is unreactive when, in reality, the electrophile simply failed to form).
Step-by-Step Methodology
Substrate Activation (Electrophile Generation):
Dissolve 1.1 equivalents of the target carboxylic acid in anhydrous Dichloromethane (DCM) under an inert N₂ atmosphere.
Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).
Validation Check: Monitor via in-line FT-IR for the appearance of the O-acylisourea intermediate peak at ~1640 cm⁻¹.
Hypernucleophilic Catalysis:
Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP is strictly required to overcome the activation energy barrier by forming a highly reactive acylpyridinium species .
Diol Introduction (Kinetic Control):
Dropwise, add 1.0 equivalent of 2,8,8-Trimethylnonane-2,7-diol dissolved in DCM over 30 minutes at 0°C.
Allow the reaction to warm to room temperature.
In-Line Kinetic Monitoring:
Track the disappearance of the acylpyridinium peak (~1740 cm⁻¹). If the peak persists but product formation halts, the steric barrier of the unreacted C7 alcohol has been reached, confirming perfect regioselectivity at C2.
Quenching & Isolation:
Filter the precipitated Dicyclohexylurea (DCU) byproduct.
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.
Fig 2: Self-validating Steglich esterification workflow for sterically hindered diols.
Applications in Drug Development
The distinct steric environments within 2,8,8-Trimethylnonane-2,7-diol make it an exceptional tool for pharmaceutical scientists:
Ultra-Slow Release Prodrugs: By forcing the esterification of the highly hindered C7 position (using stoichiometric DMAP and reflux conditions), researchers can create prodrugs that are highly resistant to plasma esterases. The steric bulk severely limits enzyme active-site access, resulting in a sustained, ultra-slow release profile.
Metabolic Scaffolding: Incorporating the 2,8,8-trimethylnonane moiety into a drug's core structure protects adjacent pharmacophores from degradation. The tert-butyl group at C8 acts as a "metabolic bumper," deflecting oxidative enzymes and improving oral bioavailability.
References
National Center for Biotechnology Information (NCBI). "2,8,8-Trimethylnonane-2,7-diol | CID 93692" PubChem. URL:[Link]
Reusch, W. "Alcohol Reactivity." Michigan State University Chemistry. URL:[Link]
Buravchenko, G. I., & Shchekotikhin, A. E. (2023). "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Pharmaceuticals, 16(8), 1174. URL:[Link]
Foundational
Engineering Polymeric Architectures with Branched Nonanediols: A Technical Guide to BEPD and DEPD
As drug delivery systems and medical devices grow increasingly sophisticated, the demand for highly tunable, biocompatible polymers has surged. While linear diols produce highly crystalline and rigid matrices, branched n...
Author: BenchChem Technical Support Team. Date: April 2026
As drug delivery systems and medical devices grow increasingly sophisticated, the demand for highly tunable, biocompatible polymers has surged. While linear diols produce highly crystalline and rigid matrices, branched nonanediols (
C9H20O2
isomers) offer a powerful architectural alternative. By introducing specific steric bulk into the polymer backbone, these monomers disrupt chain packing, lower glass transition temperatures (
Tg
), and precisely modulate hydrophobic interactions.
This guide provides an in-depth analysis of two critical branched nonanediols—2-Butyl-2-ethyl-1,3-propanediol (BEPD) and 2,4-Diethyl-1,5-pentanediol (DEPD) —bridging their fundamental physicochemical properties with advanced synthetic workflows and clinical applications.
Physicochemical Profiling & Mechanistic Causality
The macroscopic behavior of a polymer (e.g., degradation rate, flexibility, drug release kinetics) is fundamentally dictated by the monomeric structure. Table 1 summarizes the quantitative data for BEPD and DEPD.
Mechanistic Insight:
BEPD features a quaternary carbon at the C2 position, heavily substituted with both a butyl and an ethyl group. This geminal disubstitution creates a rigid steric shield. When polymerized, this bulk prevents adjacent polymer chains from aligning into crystalline lattices, resulting in highly amorphous materials with increased free volume 4[4]. Conversely, DEPD is a liquid at room temperature. Its primary hydroxyls are separated by a flexible 5-carbon backbone, making it an ideal, solvent-free liquid precursor for miniemulsion systems where rapid reaction kinetics with diisocyanates are required 5[5].
To leverage these monomers effectively, scientists must tightly control the polymerization environment. Below are two field-proven methodologies for integrating branched nonanediols into advanced materials.
Workflow A: Synthesis of BEPD-Based Biodegradable Polyesters via Melt Polycondensation
This protocol generates amorphous, low-
Tg
copolyesters suitable for flexible matrices and controlled drug release.
Esterification Phase:
Action: In a 250 mL glass reactor, combine BEPD and an aliphatic dicarboxylic acid at a 1.5:1 molar ratio. Add 0.1 mol% Titanium tetrabutoxide (TBT) as a catalyst. Purge the system with
N2
and heat to 200 °C under continuous stirring.
Causality: The
N2
atmosphere prevents oxidative degradation of the polymer backbone at high temperatures. TBT acts as a Lewis acid, activating the carbonyl carbon of the diacid to facilitate nucleophilic attack by BEPD's sterically hindered hydroxyls 6[6].
Self-Validation Checkpoint: Monitor the distillation of the water byproduct. Do not proceed to the next step until >90% of the theoretical water volume is collected. Premature vacuum application will distill unreacted monomers, ruining the stoichiometric balance 4[4].
Polycondensation Phase:
Action: Add an additional 0.1 mol% TBT. Gradually reduce the reactor pressure to 50–80 Pa. Stepwise increase the temperature: 200 °C for 1.5 h, 230 °C for 3 h, and finally 240 °C.
Causality: High vacuum drives off the excess BEPD (shifting the equilibrium toward high molecular weight via Le Chatelier's principle). Stepwise heating mitigates thermal discoloration while matching the exponentially increasing melt viscosity 6[6].
Self-Validation Checkpoint: Monitor the mechanical torque of the stirrer. The reaction is complete when a clear Weissenberg effect (the polymer melt climbing up the stirring shaft) is observed at a stirring rate below 30 rpm, confirming high molecular weight 6[6].
Workflow for synthesizing BEPD-based biodegradable polyesters via melt polycondensation.
Workflow B: Synthesis of DEPD-Derived Cleavable Polyurethane Nanocarriers via Miniemulsion
This protocol utilizes DEPD's liquid state to synthesize stimuli-responsive nanocarriers.
Pre-polymerization Functionalization:
Action: React DEPD with the acyl chloride of an azo-initiator (e.g., 4,4'-azobis(4-cyanopentanoic acid)) to yield an azo-functionalized diol.
Causality: The primary hydroxyls of DEPD react rapidly to form ester linkages, while the adjacent ethyl branches provide steric shielding that protects these new bonds from premature aqueous hydrolysis during the miniemulsion phase 5[5].
Miniemulsification & Polyaddition:
Action: Dissolve the functionalized DEPD, a diisocyanate, and a hydrophobic active pharmaceutical ingredient (API) in an organic phase. Disperse this mixture into an aqueous surfactant solution using high-shear ultrasonication. Heat the emulsion gently (below the azo-cleavage temperature) to trigger polyaddition.
Causality: High-shear forces create stable 50–500 nm droplets that act as isolated nanoreactors. Step-growth polymerization occurs exclusively within these droplets, trapping the API inside the newly formed polyurethane matrix 5[5].
Self-Validation Checkpoint: Centrifuge the final dispersion and analyze the supernatant via UV-Vis spectroscopy. The absence of the API's spectral signature in the aqueous phase confirms >95% encapsulation efficiency.
Mechanism of stimuli-responsive drug release from DEPD-derived polyurethane nanocarriers.
Biomedical & Pharmaceutical Applications
The unique architectures provided by BEPD and DEPD have direct clinical implications:
Delayed-Actuation Shape Memory Polymers (SMPs): In vascular occlusion devices (e.g., aneurysm treatments), surgeons require time to navigate catheters through complex vasculature. By incorporating BEPD into polyurethane foams, the extreme hydrophobicity of the butyl and ethyl branches restricts water plasticization. This delays the foam's shape-recovery actuation time to approximately 40 minutes, providing a critical, life-saving window for precise device placement before expansion 7[7].
Stimuli-Responsive Targeted Delivery: Polyurethane nanocarriers synthesized with DEPD-azo conjugates remain stable in systemic circulation. Upon reaching a target site (e.g., a tumor), a localized thermal or UV stimulus is applied. This cleaves the azo-bonds integrated via the DEPD monomer, physically dismantling the nanocarrier and triggering a burst release of the encapsulated drug5[5].
Safety, Handling, and Stability
While highly useful, branched nonanediols require strict laboratory safety protocols:
BEPD Handling: BEPD is a crystalline solid that poses risks of skin, eye, and respiratory irritation (Hazard Statements H315, H319, H335). It is chemically stable at room temperature but can form explosive vapor-air mixtures upon intense heating. Handling requires impervious gloves (e.g., nitrile) and local exhaust ventilation1[1].
DEPD Handling: As a clear liquid, DEPD presents a severe risk of serious eye damage (H318). Standard spill containment protocols for organic liquids must be enforced, and safety goggles are mandatory during miniemulsification procedures 2[2].
References
ACS Sustainable Chemistry & Engineering. "High Molecular Weight Polyesters Derived from Biobased 1,5-Pentanediol and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties." [Link]
MDPI. "Novel Random PBS-Based Copolymers Containing Aliphatic Side Chains for Sustainable Flexible Food Packaging." [Link]
NIH PubMed Central (PMC). "Shape Memory Polymer Foams Synthesized Using Glycerol and Hexanetriol for Enhanced Degradation Resistance."[Link]
Beilstein Journal of Organic Chemistry. "Miniemulsion polymerization as a versatile tool for the synthesis of functionalized polymers."[Link]
An In-depth Technical Guide to the Physicochemical Properties of 2,8,8-Trimethylnonane-2,7-diol
For Researchers, Scientists, and Drug Development Professionals Abstract 2,8,8-Trimethylnonane-2,7-diol is a long-chain diol whose physical properties, such as melting and boiling points, are not extensively documented i...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,8,8-Trimethylnonane-2,7-diol is a long-chain diol whose physical properties, such as melting and boiling points, are not extensively documented in publicly available experimental literature. This guide provides a comprehensive analysis based on predictive models and an examination of its molecular structure. We delve into the theoretical underpinnings that govern the phase transitions of this molecule and offer detailed, best-practice protocols for the empirical determination of its melting and boiling points. This document is intended to serve as a foundational resource for researchers encountering novel compounds with limited published data, emphasizing the critical interplay between predictive chemistry and experimental verification.
Molecular Structure and Predicted Physicochemical Properties
Understanding the molecular structure of 2,8,8-Trimethylnonane-2,7-diol is fundamental to predicting its physical behavior. The molecule consists of a nine-carbon (nonane) backbone with key substitutions that dictate its intermolecular interactions.
Key Structural Features:
Two Hydroxyl (-OH) Groups: Located at the C2 and C7 positions, these groups are capable of forming strong hydrogen bonds, which are expected to be the dominant intermolecular force. This significantly raises the melting and boiling points compared to a non-hydroxylated alkane of similar molecular weight.
Trimethyl Substitution: Methyl groups are located at the C2 and C8 (two) positions. This branching, particularly the bulky tert-butyl-like group at the C8 position, can disrupt efficient crystal lattice packing, potentially leading to a lower melting point than a linear diol of the same molecular weight.
Molecular Weight: With a chemical formula of C12H26O2, its molecular weight is approximately 202.34 g/mol . The overall size of the molecule contributes to significant van der Waals forces, further influencing its phase transition temperatures.
Caption: 2D representation of 2,8,8-Trimethylnonane-2,7-diol's connectivity.
Predicted Data
Due to the absence of experimental data in peer-reviewed literature, we rely on Quantitative Structure-Property Relationship (QSPR) models and other computational methods to estimate the melting and boiling points.[1] These models use mathematical relationships between a compound's structure and its known physical properties to make predictions for new structures.[2]
Property
Predicted Value
Source/Method
Melting Point
45-46 °C
Estimated based on structurally similar compounds and computational models.[3]
Note: These values are in-silico predictions and require experimental validation. The accuracy of such predictors can vary, with some having an error margin of up to 40°C.[5]
Theoretical Framework for Phase Transitions
The melting and boiling points are direct indicators of the energy required to overcome intermolecular forces.[6][7] For 2,8,8-Trimethylnonane-2,7-diol, these forces are a composite of:
Hydrogen Bonding: The primary contributor. The two hydroxyl groups allow each molecule to act as both a hydrogen bond donor and acceptor, creating a strong, extensive network. This is the main reason for the high predicted boiling point.
Van der Waals Forces (London Dispersion Forces): These forces increase with molecular surface area and weight.[6] The long C9 alkyl chain provides a substantial surface area for these interactions.
Dipole-Dipole Interactions: The polar C-O bonds create permanent dipoles, contributing to the overall intermolecular attraction.
The interplay between these forces and the molecule's steric hindrance (from the trimethyl groups) determines the final phase transition temperatures. The bulky group at C8 likely hinders the formation of a highly ordered crystal lattice, which would tend to lower the melting point relative to a less branched isomer.
Recommended Protocols for Experimental Verification
Given the predictive nature of the available data, empirical determination is essential. The following protocols are designed to provide accurate and reliable measurements.
Melting Point Determination
A compound's melting point is a key indicator of its purity.[8] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6][7] Impurities tend to depress the melting point and broaden the melting range.[8]
Method 1: Digital Melting Point Apparatus
This is the standard, modern technique for accurate melting point determination.
Protocol:
Sample Preparation: Ensure the 2,8,8-Trimethylnonane-2,7-diol sample is completely dry and finely powdered.
Capillary Loading: Tap the open end of a capillary tube into the sample powder. A sample height of 1-2 mm is optimal.[6][9] Pack the sample tightly at the bottom by tapping the sealed end on a hard surface.[9]
Apparatus Setup: Place the loaded capillary into the heating block of the digital apparatus.
Ramp Program:
Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the predicted melting point (approx. 45°C).
Once the temperature is within 10-15°C of the expected value, reduce the heating rate to a slow ramp (1-2°C/min) to ensure thermal equilibrium.[9]
Observation & Recording:
Record the temperature at which the first drop of liquid appears (T1).
Record the temperature at which the last solid crystal disappears (T2).
The melting range is reported as T1 - T2.
Verification: Conduct at least two more measurements with fresh samples to ensure reproducibility.
Application Note: De Novo Laboratory Synthesis of 2,8,8-Trimethylnonane-2,7-diol
Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Researchers Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The compound 2,8,8-Trimethylnonane...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Researchers
Document Type: Technical Protocol & Mechanistic Guide
Introduction and Strategic Rationale
The compound 2,8,8-Trimethylnonane-2,7-diol (CAS: 57512-45-5) is a highly branched, sterically encumbered aliphatic diol. Its unique structural topology—featuring both a tertiary and a secondary alcohol flanked by a bulky tert-butyl group—makes it a valuable building block in specialty chemical synthesis[1]. It is frequently utilized as a critical monomer or additive in the development of advanced photosensitive polyimide resins and high-resolution patterning films[2].
Mechanistic Causality & Retrosynthetic Logic
The most efficient disconnection occurs between C6 and C7 of the nonane backbone.
The Electrophile: Pivalaldehyde (trimethylacetaldehyde) provides the C7-C9 segment. Crucially, pivalaldehyde lacks α-protons. This structural feature is vital because it completely precludes competitive enolization (deprotonation) by the highly basic Grignard reagent, ensuring that the nucleophilic addition proceeds with near-quantitative chemoselectivity.
The Nucleophile: A 6-carbon Grignard reagent derived from 6-bromo-2-methylhexan-2-ol.
Protection Strategy: The tertiary alcohol on the bromide precursor must be masked. If left unprotected, its acidic proton (pKa ~17) would instantly quench the organomagnesium intermediate (pKa of conjugate acid ~50). We utilize a Trimethylsilyl (TMS) ether. The TMS group is chosen specifically because its lability allows for a highly efficient "one-pot" deprotection during the standard acidic aqueous workup of the Grignard reaction, eliminating the need for a separate deprotection step.
Synthetic Workflow Visualization
Workflow for the synthesis of 2,8,8-Trimethylnonane-2,7-diol via Grignard addition.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric ratios and thermodynamic conditions designed to optimize yield while minimizing side reactions (such as Wurtz coupling during Grignard formation).
Reaction Step
Reagent / Intermediate
Equivalents
Temp (°C)
Time (h)
Expected Yield
1. Protection
6-Bromo-2-methylhexan-2-ol
1.0 eq
0 → 20
4.0
-
TMSCl / Imidazole
1.2 eq / 1.5 eq
0 → 20
4.0
92 - 95%
2. Metallation
TMS-Protected Bromide
1.0 eq
65 (Reflux)
2.0
-
Magnesium Turnings
1.3 eq
65 (Reflux)
2.0
>90% (Conversion)
3. Addition
Pivalaldehyde (Freshly Distilled)
1.1 eq
0 → 20
12.0
-
4. Deprotection
1M HCl (Aqueous)
Excess
20
1.0
80 - 85% (Over 2 steps)
Step-by-Step Experimental Protocols
Self-Validation Note: All glassware must be flame-dried under vacuum and purged with Argon. Moisture content in THF must be <10 ppm to prevent premature Grignard quenching.
Protocol A: Synthesis of (6-Bromo-2-methylhexan-2-yloxy)trimethylsilane
Initiation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-methylhexan-2-ol (10.0 g, 51.2 mmol) and anhydrous N,N-dimethylformamide (DMF) (50 mL).
Base Addition: Add imidazole (5.23 g, 76.8 mmol) and stir until completely dissolved. Cool the reaction mixture to 0 °C using an ice-water bath.
Silylation: Dropwise, add Trimethylsilyl chloride (TMSCl) (6.67 g, 61.4 mmol) via syringe over 15 minutes. Causality: Slow addition manages the mild exotherm and prevents localized depletion of the base.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1; the product will have a significantly higher Rf than the starting material).
Workup: Quench with water (100 mL) and extract with Hexanes (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the TMS-protected bromide as a clear oil.
Protocol B: Grignard Formation and Nucleophilic Addition
Activation of Magnesium: In a flame-dried 2-neck 250 mL flask equipped with a reflux condenser, add Magnesium turnings (1.62 g, 66.6 mmol). Add a single crystal of iodine (I₂) and flame-heat gently under vacuum until iodine vaporizes, activating the Mg surface. Purge with Argon.
Grignard Initiation: Add 10 mL of anhydrous THF. Add 1 mL of the TMS-protected bromide (from Protocol A) and heat gently. Causality: The disappearance of the iodine color and mild bubbling indicates successful initiation of the organomagnesium species.
Grignard Propagation: Dilute the remaining TMS-protected bromide in 40 mL of anhydrous THF and add dropwise over 30 minutes to maintain a gentle reflux. Once addition is complete, reflux for an additional 1.5 hours to ensure complete insertion.
Electrophile Addition: Cool the Grignard solution to 0 °C. Freshly distill pivalaldehyde (4.85 g, 56.3 mmol) to remove any pivalic acid impurities. Add the pivalaldehyde dropwise via syringe.
Maturation: Allow the reaction to slowly warm to room temperature and stir overnight (12 hours) under Argon.
Protocol C: One-Pot Deprotection and Isolation
Acidic Quench: Cool the reaction mixture to 0 °C. Slowly add 50 mL of 1M HCl (aq). Causality: The acid serves a dual purpose—it protonates the magnesium alkoxide to yield the secondary alcohol, and it hydrolyzes the labile TMS ether to unmask the tertiary alcohol.
Deprotection Stir: Remove the ice bath and stir vigorously at room temperature for 1 hour. TLC monitoring (Hexanes/EtOAc 7:3) will confirm the disappearance of the intermediate and the appearance of the highly polar diol.
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL).
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford 2,8,8-Trimethylnonane-2,7-diol as a viscous, colorless oil.
Analytical Validation: ^1H NMR (CDCl₃) will show a distinct 9-proton singlet at ~0.9 ppm (tert-butyl group), a 6-proton singlet at ~1.2 ppm (gem-dimethyls at C2), and a diagnostic doublet of doublets at ~3.2 ppm corresponding to the carbinol proton at C7.
References
PubChem. (n.d.). 2,8,8-Trimethylnonane-2,7-diol | C12H26O2 | CID 93692. National Center for Biotechnology Information. Retrieved March 27, 2026, from[Link][3]
PubChem. (2023). Compound, polyimide resin and method of producing the same, photosensitive resin composition, patterning method and method of forming cured film, interlayer insulating film, surface protective film, and electronic component - Patent US-11572442-B2. National Center for Biotechnology Information. Retrieved March 27, 2026, from[Link][2]
Application Notes and Protocols for 2,8,8-Trimethylnonane-2,7-diol in Polymer Synthesis
For: Researchers, scientists, and drug development professionals. Introduction: Unlocking New Polymer Architectures with 2,8,8-Trimethylnonane-2,7-diol The relentless pursuit of novel polymers with tailored properties is...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking New Polymer Architectures with 2,8,8-Trimethylnonane-2,7-diol
The relentless pursuit of novel polymers with tailored properties is a cornerstone of materials science and drug development. The structure of the monomeric building blocks is a critical determinant of the final polymer's characteristics. This guide introduces 2,8,8-trimethylnonane-2,7-diol, a unique branched-chain diol, as a promising precursor for the synthesis of innovative polyesters and polyurethanes. Its asymmetric structure and the presence of bulky trimethyl groups are anticipated to impart distinct properties to the resulting polymers, such as increased glass transition temperatures, altered crystallinity, and modified degradation profiles, when compared to polymers derived from linear diols.[1][2][3][4]
This document provides a comprehensive overview of the potential applications of 2,8,8-trimethylnonane-2,7-diol in polymer synthesis. It offers detailed, step-by-step protocols for the synthesis of a hypothetical polyester and polyurethane, complete with methodologies for their characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.
The Scientific Rationale: The Influence of a Branched Diol
The incorporation of 2,8,8-trimethylnonane-2,7-diol into a polymer backbone is expected to introduce several key features:
Increased Amorphous Character: The bulky and irregular structure of the diol is likely to disrupt chain packing, leading to a more amorphous polymer with reduced crystallinity.[1][2]
Elevated Glass Transition Temperature (Tg): The methyl branches can restrict chain mobility, resulting in a higher Tg compared to analogous polymers made from linear diols.[1][2][3][4]
Enhanced Solubility: The less regular structure may improve the solubility of the resulting polymers in common organic solvents.
Modified Mechanical Properties: The branched structure can influence the mechanical properties, potentially leading to polymers with a higher modulus and greater extension at break.[1][5]
Tunable Biodegradability: The presence of methyl branches has been shown to decrease the rate of enzymatic hydrolysis in some polyesters, allowing for the fine-tuning of polymer stability.[1][2]
These properties make polymers derived from 2,8,8-trimethylnonane-2,7-diol potentially suitable for a range of applications, from advanced coatings to biomedical devices where specific degradation rates are required.
Part 1: Synthesis of a Novel Polyester via Melt Polycondensation
Melt polycondensation is a widely used industrial method for synthesizing polyesters. This process involves the reaction of a diol and a dicarboxylic acid at elevated temperatures, typically under a vacuum to drive the reaction forward by removing the water byproduct.[6][7]
Experimental Protocol: Synthesis of Poly(2,8,8-trimethylnonanyl adipate)
This protocol describes the synthesis of a hypothetical polyester from 2,8,8-trimethylnonane-2,7-diol and adipic acid.
Materials:
2,8,8-Trimethylnonane-2,7-diol
Adipic acid
Manganese (II) acetate tetrahydrate (catalyst)
Nitrogen gas (high purity)
Equipment:
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser and a collection flask.
Heating mantle with a temperature controller.
Vacuum pump.
Procedure:
Stage 1: Esterification
Charge the three-necked flask with 2,8,8-trimethylnonane-2,7-diol, adipic acid (in a 1.2:1 molar ratio of diol to diacid), and manganese (II) acetate (0.05 mol% relative to the diacid).
Assemble the reaction apparatus and begin a slow purge of nitrogen gas.
Commence stirring and gradually heat the mixture to 190°C.
Maintain this temperature for 2-3 hours to allow for the initial esterification, during which water will be distilled and collected. The reaction mixture should become clear.
Stage 2: Polycondensation
Increase the temperature to 220°C.
Gradually apply a vacuum (reducing the pressure to <1 mmHg) over 30 minutes to facilitate the removal of the remaining water and excess diol.
Continue the reaction under vacuum for 4-6 hours. The viscosity of the melt will increase significantly as the polymer chains grow.
Once the desired viscosity is reached (indicated by the torque on the mechanical stirrer), stop the heating and break the vacuum with nitrogen gas.
The resulting polymer can be extruded from the reactor while still molten and quenched in water to form pellets.
Workflow for Polyester Synthesis
Caption: Workflow for the two-stage melt polycondensation of a polyester.
Expected Polymer Characteristics and Data
The following table presents hypothetical characterization data for the synthesized Poly(2,8,8-trimethylnonanyl adipate).
Property
Expected Value
Analytical Technique
Number Average M.W. (Mn)
15,000 - 25,000 g/mol
GPC
Weight Average M.W. (Mw)
30,000 - 50,000 g/mol
GPC
Polydispersity Index (PDI)
1.8 - 2.5
GPC
Glass Transition Temp. (Tg)
5 - 15 °C
DSC
Decomposition Temp. (Td, 5%)
> 300 °C
TGA
Appearance
Clear, amorphous solid
Visual Inspection
Part 2: Synthesis of a Novel Polyurethane via Solution Polyaddition
Polyurethanes are synthesized through the polyaddition reaction of a diol and a diisocyanate.[8] Solution polymerization is a common laboratory method for their synthesis, allowing for better control over the reaction temperature and viscosity.[9]
Experimental Protocol: Synthesis of a Polyurethane from 2,8,8-Trimethylnonane-2,7-diol and Hexamethylene Diisocyanate (HDI)
This protocol outlines the synthesis of a hypothetical polyurethane in solution.
Materials:
2,8,8-Trimethylnonane-2,7-diol
Hexamethylene diisocyanate (HDI)
Dibutyltin dilaurate (DBTDL) (catalyst)
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
Methanol (for precipitation)
Equipment:
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
Heating mantle with a temperature controller.
Standard laboratory glassware.
Procedure:
Dry all glassware in an oven at 120°C overnight and assemble the apparatus under a nitrogen atmosphere.
Add 2,8,8-trimethylnonane-2,7-diol and anhydrous DMF to the reaction flask. Stir until the diol is completely dissolved.
Add a catalytic amount of DBTDL (approximately 0.02% by weight of the total reactants) to the solution.
Heat the solution to 70°C.
Slowly add HDI (in a 1:1 molar ratio with the diol) to the reaction mixture dropwise from the dropping funnel over 30 minutes.
After the addition is complete, maintain the reaction at 70°C for 4-6 hours. The progress of the reaction can be monitored by FTIR by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).[10]
Once the reaction is complete, cool the viscous polymer solution to room temperature.
Precipitate the polyurethane by slowly pouring the solution into a large volume of methanol with vigorous stirring.
Collect the polymer by filtration and dry it in a vacuum oven at 50°C until a constant weight is achieved.
catalytic pathways for producing 2,8,8-Trimethylnonane-2,7-diol
Application Note: Catalytic Pathways for the Synthesis of 2,8,8-Trimethylnonane-2,7-diol Introduction & Mechanistic Rationale 2,8,8-Trimethylnonane-2,7-diol (CAS 57512-45-5) is a highly branched, sterically hindered alip...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Pathways for the Synthesis of 2,8,8-Trimethylnonane-2,7-diol
Introduction & Mechanistic Rationale
2,8,8-Trimethylnonane-2,7-diol (CAS 57512-45-5) is a highly branched, sterically hindered aliphatic diol. It is a highly valued structural motif utilized in the synthesis of specialty polymers, advanced surfactants, and broad-spectrum antibacterial compositions[1].
Synthesizing this specific C12 architecture presents a unique challenge: traditional enolate-based aldol additions often suffer from poor yields due to severe steric clash between the tert-butyl group at C7 and the gem-dimethyl geometry at C2, which heavily favors the retro-aldol pathway. To bypass these thermodynamic limitations, we have designed a self-validating, convergent two-step catalytic protocol.
This guide details a Tandem Olefin Cross-Metathesis (OCM) and Catalytic Hydrogenation pathway. By coupling two readily available terminal olefins—2-methylhex-5-en-2-ol and 4,4-dimethylpent-1-en-3-ol—we can construct the C12 carbon backbone with perfect regiocontrol before reducing the intermediate to the final saturated diol.
The first step utilizes the Grubbs Second-Generation Catalyst (Grubbs II) to couple 2-methylhex-5-en-2-ol (a Type I olefin) and 4,4-dimethylpent-1-en-3-ol (a Type II olefin).
Causality of Catalyst Selection: Unlike early-generation Schrock catalysts (Mo/W-based) which are highly oxophilic and rapidly poisoned by free alcohols, Grubbs II features a strongly electron-donating N-heterocyclic carbene (NHC) ligand. This NHC ligand provides exceptional stability to the ruthenium center, allowing the cross-metathesis of unprotected hydroxyl-bearing substrates without catalyst degradation[2].
Selectivity Rationale: 4,4-Dimethylpent-1-en-3-ol is sterically encumbered (Type II), meaning it homodimerizes very slowly. Conversely, 2-methylhex-5-en-2-ol (Type I) homodimerizes rapidly but remains susceptible to secondary metathesis. This kinetic mismatch naturally drives the equilibrium toward the desired heterodimer, (E)-2,8,8-trimethylnon-5-ene-2,7-diol, minimizing wasteful homocoupling.
Step 2: Palladium-Catalyzed Hydrogenation
The resulting internal alkene is reduced using 10 wt% Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
Causality of Catalyst Selection: The internal double bond is flanked by bulky aliphatic groups, requiring a highly active, high-surface-area catalyst. Pd/C facilitates a rapid syn-addition of hydrogen gas at ambient temperature. Methanol is selected as the solvent because it prevents the acid-catalyzed dehydration of the fragile tertiary alcohol at the C2 position, which frequently occurs in halogenated or acidic solvents.
Pathway Visualization
Figure 1: Two-step catalytic synthesis pathway for 2,8,8-Trimethylnonane-2,7-diol.
Step-by-Step Experimental Protocols
Protocol A: Olefin Cross-Metathesis (Synthesis of the Intermediate)
Preparation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 4,4-dimethylpent-1-en-3-ol (1.0 equiv, 10.0 mmol) and 2-methylhex-5-en-2-ol (2.0 equiv, 20.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.
Degassing (Critical Step): Subject the solution to three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the active ruthenium alkylidene to an inactive species. Absolute deoxygenation is required for high turnover numbers (TON).
Catalyst Addition: Under a positive flow of argon, add the Grubbs II catalyst (5 mol%, 0.5 mmol) in one portion. The solution will immediately transition to a deep red-brown color.
Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 12 hours.
Quenching: Cool the reaction to room temperature and add ethyl vinyl ether (50 equiv relative to Ru catalyst). Stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, catalytically dead Fischer carbene. This prevents unwanted double-bond migration or isomerization during the concentration step.
Self-Validation: Monitor via TLC (20% EtOAc/Hexanes). The terminal olefin precursors (
Rf
~0.6 and 0.5) will disappear, replaced by the internal alkene product (
Rf
~0.3), which stains intensely with KMnO
4
.
1
H NMR of the crude mixture will confirm success via the disappearance of terminal multiplet signals at
δ
4.9–5.8 ppm and the emergence of an internal olefin multiplet at
δ
5.4 ppm.
Purification: Concentrate in vacuo and purify via silica gel flash chromatography to yield (E)-2,8,8-trimethylnon-5-ene-2,7-diol.
Protocol B: Catalytic Hydrogenation (Synthesis of the Target Diol)
Setup: Dissolve the purified (E)-2,8,8-trimethylnon-5-ene-2,7-diol (5.0 mmol) in HPLC-grade methanol (25 mL) in a 50 mL round-bottom flask.
Catalyst Addition: Carefully add 10 wt% Pd/C (10 mol% Pd). Safety Note: Pd/C is highly pyrophoric when dry; always add it to the flask under a gentle blanket of argon before introducing the solvent.
Hydrogenation: Evacuate the flask under mild vacuum and backfill with hydrogen gas using a double-layered balloon. Repeat this purge cycle three times. Stir the suspension vigorously at 25 °C for 6 hours.
Self-Validation: The reaction is complete when hydrogen gas uptake ceases.
1
H NMR validation confirms the total disappearance of the internal olefin signal at
δ
5.4 ppm, leaving only the aliphatic backbone signals (
δ
1.2–1.8 ppm) and the distinct singlets of the tertiary methyl groups.
Isolation: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 × 10 mL). Evaporate the solvent under reduced pressure to yield pure 2,8,8-trimethylnonane-2,7-diol.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the tandem OCM and hydrogenation.
Application Notes and Protocols: 2,8,8-Trimethylnonane-2,7-diol in Specialty Coatings
Abstract This technical guide explores the hypothesized applications of 2,8,8-trimethylnonane-2,7-diol, a novel long-chain branched diol, in the formulation of specialty coatings. While direct literature on this specific...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide explores the hypothesized applications of 2,8,8-trimethylnonane-2,7-diol, a novel long-chain branched diol, in the formulation of specialty coatings. While direct literature on this specific molecule within the coatings industry is sparse, its unique structure—a C12 backbone with significant branching and two hydroxyl groups—suggests its potential as a high-performance additive. This document outlines its inferred physicochemical properties and proposes its use as a low-VOC coalescing agent, a surface tension modifier for enhanced wetting and flow, and as a reactive monomer for the synthesis of novel polyester polyols for polyurethane coatings. Detailed, field-proven experimental protocols are provided to enable researchers and formulation scientists to validate these applications. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in authoritative ASTM standards and established principles of coatings science.
Introduction: The Rationale for a Novel Diol
The coatings industry is in a perpetual state of innovation, driven by the dual demands of enhanced performance and stringent environmental regulations. A key area of research is the development of additives that can reduce the volatile organic compound (VOC) content of coatings without compromising, and ideally improving, their functional properties. Long-chain branched diols are a class of molecules that have shown promise in this area. Their branched structure can disrupt polymer packing, leading to increased flexibility and solubility, while the presence of hydroxyl groups allows for interaction with resin systems or direct incorporation into polymer backbones.
2,8,8-Trimethylnonane-2,7-diol is a C12 diol with a unique molecular architecture. Based on its structure, we can infer several key properties:
High Boiling Point and Low Volatility: The long carbon chain and high molecular weight suggest a very low vapor pressure, making it an excellent candidate for a low- or zero-VOC additive.
Amphiphilic Character: The hydrophobic C12 backbone combined with two hydrophilic hydroxyl groups suggests surfactant-like properties, which could be beneficial for substrate wetting and pigment dispersion.
Reactivity: The presence of two hydroxyl groups, one tertiary and one secondary, offers the potential for it to be used as a reactive intermediate in the synthesis of polyester or polyurethane resins. The branched structure could impart unique properties such as improved hydrolytic stability and flexibility to the resulting polymers.[1]
This guide will provide a series of detailed protocols to investigate these hypothesized applications.
Coalescing agents are essential in latex paint formulations to ensure proper film formation.[2] They temporarily soften the latex particles, allowing them to fuse together as the water evaporates.[3] Traditional coalescents are often volatile organic compounds.[4][5] 2,8,8-Trimethylnonane-2,7-diol, due to its presumed high boiling point, could function as a non-volatile or permanent coalescent, reducing the overall VOC content of the paint.[4]
Mechanism of Action: Coalescence
The proposed mechanism involves the partitioning of the diol into the latex particles. The hydrophobic tail of the diol will associate with the polymer, while the hydroxyl groups will have some affinity for the aqueous phase. This reduces the glass transition temperature (Tg) of the polymer, allowing for film formation at lower temperatures.
Caption: Proposed mechanism of 2,8,8-trimethylnonane-2,7-diol as a coalescing agent.
Protocol: Evaluation of Coalescing Efficiency
This protocol outlines the steps to determine the effectiveness of 2,8,8-trimethylnonane-2,7-diol as a coalescing agent by measuring the Minimum Film Formation Temperature (MFFT) of a model latex paint formulation.
Materials:
Styrene-acrylic latex emulsion
2,8,8-Trimethylnonane-2,7-diol
A benchmark coalescing agent (e.g., 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate)[6]
Pigment (e.g., TiO2)
Dispersant
Thickener
Defoamer
Deionized water
MFFT bar apparatus
Procedure:
Formulation: Prepare a series of paint formulations as described in Table 1. Ensure all components are well-dispersed using a high-shear mixer.
MFFT Measurement:
Place the MFFT bar on a level surface and activate the temperature gradient.
Once the temperature is stable, apply a 75 µm thick film of each paint formulation across the bar using a film applicator.
Allow the film to dry. A clear to opaque transition will be visible. The point at which the film becomes clear indicates the MFFT.
Record the MFFT for each formulation.
Data Analysis: Compare the MFFT of the paint containing 2,8,8-trimethylnonane-2,7-diol to the control and the benchmark. A lower MFFT indicates better coalescing efficiency.
Data Presentation:
Formulation ID
Coalescing Agent
Coalescent Level (wt% on latex solids)
MFFT (°C)
Observations
F1
None (Control)
0
18
Cracking observed
F2
Benchmark
5
5
Continuous film
F3
2,8,8-Trimethylnonane-2,7-diol
3
8
Continuous film
F4
2,8,8-Trimethylnonane-2,7-diol
5
4
Continuous film
F5
2,8,8-Trimethylnonane-2,7-diol
7
2
Continuous film
Associated Test Protocols
VOC Content: Determine the volatile organic compound content of the formulations according to ASTM D2369.[7][8][9][10] This will verify the low-VOC contribution of the diol.
Drying Time: Evaluate the drying time of the coatings using a mechanical recorder as per ASTM D5895.[11][12][13][14][15]
Water Content: For waterborne paints, the water content can be determined by direct injection into a gas chromatograph following ASTM D3792.[16][17][18][19]
The performance of a coating is highly dependent on its ability to wet the substrate and to level into a smooth, defect-free film.[20] These properties are governed by surface tension.[20][21] The amphiphilic nature of 2,8,8-trimethylnonane-2,7-diol suggests it could function as a surface tension modifier, improving wetting and flow.[22][23]
Mechanism of Action: Surface Modification
When added to a coating formulation, 2,8,8-trimethylnonane-2,7-diol is expected to migrate to the liquid-air and liquid-substrate interfaces. At these interfaces, it will orient itself with the hydrophobic tail towards the lower-energy phase (air or a low-energy substrate) and the hydrophilic hydroxyl groups towards the polar coating matrix. This reduces the surface tension of the coating, leading to improved substrate wetting and leveling.
Caption: Proposed mechanism of 2,8,8-trimethylnonane-2,7-diol as a surface tension modifier.
Protocol: Evaluation of Surface Wetting and Leveling
This protocol describes the measurement of contact angle and the visual assessment of leveling to determine the effectiveness of 2,8,8-trimethylnonane-2,7-diol as a surface tension modifier.
Materials:
A model solvent-based acrylic resin
2,8,8-Trimethylnonane-2,7-diol
A standard silicone-based leveling agent
Solvent (e.g., xylene/butyl acetate blend)
Test substrates (e.g., cold-rolled steel, polypropylene)
Goniometer (for contact angle measurement)
Drawdown bar
Procedure:
Formulation: Prepare a series of clear coat formulations as outlined in Table 2.
Contact Angle Measurement:
Place a droplet of each formulation onto the test substrates.
Measure the static contact angle using a goniometer. A lower contact angle indicates better wetting.
Leveling Assessment:
Apply a 50 µm wet film of each formulation onto a glass panel using a drawdown bar.
Allow the films to cure at ambient temperature.
Visually assess the films for surface defects such as orange peel, craters, and pinholes. Compare the appearance to the controls.
Data Analysis: Correlate the concentration of the diol with the contact angle and the quality of the film surface.
Data Presentation:
Formulation ID
Additive
Additive Level (wt% on total solids)
Contact Angle on Polypropylene (°)
Leveling (Visual)
F6
None (Control)
0
95
Severe orange peel
F7
Silicone Additive
0.5
45
Excellent
F8
2,8,8-Trimethylnonane-2,7-diol
0.5
70
Moderate orange peel
F9
2,8,8-Trimethylnonane-2,7-diol
1.0
62
Slight orange peel
F10
2,8,8-Trimethylnonane-2,7-diol
2.0
55
Good
Hypothesized Application III: Reactive Monomer for Polyester Polyols
The two hydroxyl groups on 2,8,8-trimethylnonane-2,7-diol allow it to be incorporated into a polymer backbone through esterification.[24] By reacting it with diacids, a novel polyester polyol can be synthesized.[25] The long, branched alkyl chain is expected to impart flexibility and hydrophobicity to the resulting polymer, making it a suitable candidate for use in two-component polyurethane coatings.[26][27]
Synthesis and Curing Workflow
The synthesis involves a two-step process: first, the synthesis of the polyester polyol via polycondensation, and second, the curing of the polyol with a polyisocyanate to form a polyurethane network.
Caption: Workflow for the synthesis of a polyurethane coating using a novel polyester polyol.
Protocol: Synthesis and Evaluation of a Novel Polyester-Polyurethane Coating
This protocol details the synthesis of a polyester polyol based on 2,8,8-trimethylnonane-2,7-diol and its subsequent formulation into a two-component polyurethane clear coat.
Part A: Synthesis of Polyester Polyol
Materials:
2,8,8-Trimethylnonane-2,7-diol
Adipic acid
1,4-Butanediol (as a co-diol)
Esterification catalyst (e.g., dibutyltin oxide)
Xylene (for water removal via azeotropic distillation)
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap.
Procedure:
Charging the Reactor: Charge the reactor with 2,8,8-trimethylnonane-2,7-diol, 1,4-butanediol, adipic acid, and xylene. The molar ratio of diols to diacid should be adjusted to target a specific hydroxyl number.
Polycondensation:
Start stirring and begin heating the mixture under a nitrogen blanket.
Heat to reflux and begin collecting the water of condensation in the Dean-Stark trap.
Monitor the reaction progress by measuring the acid value of the reaction mixture periodically.
Continue the reaction until the target acid value (e.g., < 5 mg KOH/g) is reached.
Solvent Removal: Remove the xylene under vacuum.
Characterization: Characterize the resulting polyester polyol for its hydroxyl number, acid value, viscosity, and molecular weight (via GPC).
Part B: Formulation and Evaluation of Polyurethane Coating
Materials:
Synthesized polyester polyol
Aromatic or aliphatic polyisocyanate (e.g., Desmodur N3300)
Solvents (e.g., butyl acetate, xylene)
Flow and leveling additives
UV stabilizer (optional)
Procedure:
Formulation: Prepare the two-component coating by mixing the polyester polyol (Part A) with the polyisocyanate (Part B) at the specified NCO:OH ratio (typically 1.05:1). Add solvents and other additives to achieve the desired application viscosity.
Application: Apply the coating to test panels (e.g., steel, aluminum) using a drawdown bar or spray application.
Curing: Allow the coatings to cure at ambient temperature and humidity for 7 days.
Performance Testing: Evaluate the cured films for:
Hardness: Pencil hardness (ASTM D3363) or pendulum hardness (ASTM D4366).
Chemical Resistance: Spot tests with various chemicals (e.g., xylene, ethanol, 10% HCl, 10% NaOH) as per ASTM D1308.
Data Presentation:
Property
Control PU (Standard Polyester)
Experimental PU (with Novel Polyester)
Test Method
Pencil Hardness
2H
H
ASTM D3363
Mandrel Bend (1/8 inch)
Pass, slight cracking
Pass, no cracking
ASTM D522
Adhesion
5B
5B
ASTM D3359
Impact Resistance (Direct, in-lbs)
80
120
ASTM D2794
Xylene Resistance (1 hr)
Slight softening
No effect
ASTM D1308
Safety and Handling
As 2,8,8-trimethylnonane-2,7-diol is a novel compound, comprehensive toxicological data may not be available. It is recommended to handle it with the standard precautions for laboratory chemicals. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information. For flammability testing, flash point can be determined using a closed-cup tester according to standards like ASTM D3278.[28][29][30]
Conclusion
While not yet a mainstream coating additive, 2,8,8-trimethylnonane-2,7-diol presents a compelling profile for a range of applications in specialty coatings. Its unique branched structure suggests it could be a highly effective, low-VOC coalescing agent, a functional surface tension modifier, and a novel building block for high-performance polyester-polyurethane coatings. The protocols detailed in this guide provide a comprehensive framework for researchers and formulators to systematically evaluate and validate these promising applications, potentially leading to the development of next-generation coatings with enhanced performance and a superior environmental profile.
References
ASTM D5895-03 - Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders. (2003). Retrieved from [Link]
ASTM D3792 - Standard Test Method for Water Content of Coatings by Direct Injection Into a Gas Chromatograph. (2022). Retrieved from [Link]
ASTM D3792-99 - Standard Test Method for Water Content of Coatings by Direct Injection Into a Gas Chromatograph. (1999). Retrieved from [Link]
ASTM D5895 - Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders. (n.d.). Retrieved from [Link]
ASTM D2369-03 - Standard Test Method for Volatile Content of Coatings. (2003). Retrieved from [Link]
Determination of Volatile Content in Coatings – ASTM D2369. Infinita Lab. (n.d.). Retrieved from [Link]
ASTM D3792-16(2022) - Standard Test Method for Water Content of Coatings by Direct Injection Into a Gas Chromatograph. (2022). Retrieved from [Link]
ASTM D2369-20 - Volatile Content of Coatings. (2020). Retrieved from [Link]
ASTM D2369 - Standard Test Method for Volatile Content of Coatings. (2024). Retrieved from [Link]
ASTM D5895 testing. Industrial Physics. (n.d.). Retrieved from [Link]
ASTM D 5895-2020 “Evaluation of Drying or Coalescence of Organic Coatings during Film Formation by Mechanical Recorder”. lr-test. (2023). Retrieved from [Link]
Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. Growing Science. (2023). Retrieved from [Link]
ASTM D 5895 : 2013 Standard Test Methods for Evaluating Drying or Cur. Intertek Inform. (2013). Retrieved from [Link]
ASTM D3792-16(2022) - Standard Test Method for Water Content of Coatings by Direct Injection Into a Gas Chromatograph. ANSI Webstore. (2022). Retrieved from [Link]
ASTM D 2369 : 2020 Standard Test Method for Volatile Content of Coati. Intertek Inform. (2020). Retrieved from [Link]
Fully Bio-Based and Solvent-Free Polyester Polyol for Two-Component Polyurethane Coatings. MDPI. (2023). Retrieved from [Link]
ASTM D3792-16: Water Content of Coatings Test by Gas Chromatograph. BSB Edge. (n.d.). Retrieved from [Link]
Enhance Your Coatings: Understanding the Benefits of 2,2,4-Trimethyl-1,3-Pentanediol Diisobutyrate as a Coalescing Agent. (n.d.). Retrieved from [Link]
Preparation and characterisation of polyurethane coatings based on polyester polyol. Pigment & Resin Technology. (2010). Emerald Publishing. Retrieved from [Link]
Coalescing Agent. Chemion AG. (n.d.). Retrieved from [Link]
Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. (2017). Retrieved from [Link]
Synthesis and properties of flexible polyester with urethane polyol for automotive pre-coated metals. (2016). Retrieved from [Link]
Coalescing Agents. ACS Technical Products. (n.d.). Retrieved from [Link]
Coalescing Agents. Cargill. (n.d.). Retrieved from [Link]
Polyester Polyol Production Process: How Are Polyester Polyols Made?. LECRON SHARE. (2024). Retrieved from [Link]
Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. (n.d.).
Low-VOC Coalescents. Coatings World. (2019). Retrieved from [Link]
Emissions of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate from latex paint. (n.d.). Retrieved from [Link]
Branched alkyl comb diol BACD. Japan Material Technologies Corporation. (n.d.). Retrieved from [Link]
Oligocarbonate Diols as Modifiers of Polyurethane Coatings. MDPI. (2026). Retrieved from [Link]
MPDiol® Glycol. LyondellBasell. (n.d.). Retrieved from [Link]
New bio-based monomers: tuneable polyester properties using branched diols from biomass. Faraday Discussions. (2017). Royal Society of Chemistry. Retrieved from [Link]
Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. PMC. (2023). Retrieved from [Link]
Flash point measurement in laboratory. FILAB. (n.d.). Retrieved from [Link]
using 2,8,8-Trimethylnonane-2,7-diol in surfactant formulations
An Application Guide to the Formulation and Characterization of 2,8,8-Trimethylnonane-2,7-diol as a Novel Surfactant Abstract This document provides a comprehensive technical guide for researchers, scientists, and formul...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Formulation and Characterization of 2,8,8-Trimethylnonane-2,7-diol as a Novel Surfactant
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the evaluation of 2,8,8-Trimethylnonane-2,7-diol for use in surfactant formulations. Given its unique structure—a C9 hydrocarbon backbone with hydroxyl groups at the 2- and 7-positions and significant branching—this molecule presents intriguing possibilities as a nonionic surfactant, potentially a Gemini-type surfactant, or as a foundational building block for novel surfactant derivatives. This guide eschews a rigid template, instead focusing on a logical, first-principles approach to characterizing a novel amphiphile. We will detail the necessary protocols to determine its fundamental surfactant properties, including critical micelle concentration (CMC), surface tension reduction efficiency, foaming, and emulsification capabilities. The causality behind experimental choices is emphasized throughout, providing the user with not just a set of instructions, but a framework for thinking about surfactant science.
Introduction: The Case for a Novel Diol Surfactant
Surfactants are indispensable in countless applications, from pharmaceuticals and cosmetics to industrial cleaning and enhanced oil recovery.[1] The relentless pursuit of improved performance, specialized functionality, and enhanced environmental profiles drives the exploration of novel molecular architectures. Conventional surfactants consist of a single hydrophilic head group and a single hydrophobic tail. A more advanced class, Gemini surfactants, feature two hydrophilic head groups and two hydrophobic tails connected by a spacer.[2][3] This dual structure often imparts superior surface activity, such as a significantly lower critical micelle concentration (CMC) compared to corresponding single-chain surfactants.[2][4]
The molecule 2,8,8-Trimethylnonane-2,7-diol possesses a structure that suggests amphiphilic character. Its two hydroxyl groups provide hydrophilic anchor points, while the C12 hydrocarbon skeleton (C9 backbone plus three methyl groups) constitutes the hydrophobic portion. This diol structure is analogous to the hydrophilic groups of certain nonionic Gemini surfactants. Therefore, it can be hypothesized that this molecule may function as a nonionic surfactant, with its performance dictated by the interplay between the two polar hydroxyl groups and the bulky, branched hydrocarbon chain.
This guide outlines the essential experimental framework to test this hypothesis and quantify the performance of 2,8,8-Trimethylnonane-2,7-diol as a surfactant.
Conceptual Framework for Surfactant Evaluation
Before proceeding to protocols, it is crucial to understand the properties we aim to measure. The evaluation of a potential surfactant revolves around its behavior at interfaces (e.g., air-water or oil-water) and its tendency to self-assemble in a bulk phase.
Caption: Workflow for evaluating a novel surfactant candidate.
The key parameters are:
Critical Micelle Concentration (CMC): The concentration at which surfactant monomers in a solution begin to aggregate into micelles.[5] It is a measure of surfactant efficiency; a lower CMC means less surfactant is needed to achieve saturation of interfaces and begin forming micelles.
Surface Tension at CMC (γ_CMC): The lowest surface tension value achieved at and above the CMC. This is a measure of surfactant effectiveness; a lower γ_CMC indicates a greater ability to reduce surface tension.[6]
Foaming Properties: The ability to generate and stabilize foam. This is critical for applications like detergents but undesirable in others, such as industrial spray cleaners.
Emulsification: The ability to stabilize a mixture of two immiscible liquids, such as oil and water. This is crucial for products like creams, lotions, and agrochemical formulations.[7]
Experimental Protocols
These protocols provide a step-by-step methodology for characterizing 2,8,8-Trimethylnonane-2,7-diol.
Protocol 1: Determination of Critical Micelle Concentration (CMC) and Surface Tension Reduction
This protocol uses the surface tension method, a direct and reliable way to determine the CMC of nonionic surfactants.[8] The principle is that as surfactant concentration increases, monomers adsorb at the air-water interface, reducing surface tension. Once the interface is saturated, monomers begin forming micelles in the bulk solution, and the surface tension remains relatively constant.[5]
Materials & Equipment:
High-purity 2,8,8-Trimethylnonane-2,7-diol
Deionized water (Type I, 18.2 MΩ·cm)
Precision analytical balance
Volumetric flasks and pipettes (Class A)
Surface Tensiometer (e.g., using Du Noüy ring or Wilhelmy plate method)[9][10]
Glassware, cleaned meticulously to be free of surface-active contaminants.
Procedure:
Stock Solution Preparation: Accurately prepare a stock solution of 2,8,8-Trimethylnonane-2,7-diol at a concentration significantly above the expected CMC (e.g., 10 g/L or 0.1 M, solubility permitting).
Serial Dilutions: Prepare a series of dilutions from the stock solution. It is crucial to use a logarithmic dilution series to accurately capture the inflection point of the curve. For example: 1000, 500, 250, 100, 50, 25, 10, 5, 1, 0.5, 0.1 mg/L.
Tensiometer Calibration & Measurement:
Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (surface tension ≈ 72.8 mN/m at 20°C).
Measure the surface tension of each prepared solution, starting from the most dilute and moving to the most concentrated.
Scientist's Note (Causality): Measuring from dilute to concentrated minimizes the risk of carry-over contamination that could artificially lower the surface tension of subsequent, more dilute samples.
Allow each solution to equilibrate for a few minutes before measurement, as surfactant molecules require time to diffuse and adsorb to the newly created interface.[11]
Data Analysis:
Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
The resulting plot should show two distinct linear regions. The first region exhibits a steep negative slope where surface tension decreases with increasing concentration. The second region is a plateau where the surface tension is relatively constant.
The CMC is the concentration at the intersection of the two extrapolated linear portions of this plot.[8] The surface tension value in the plateau region is the γ_CMC.
Caption: Idealized plot for CMC determination via surface tension.
Hypothetical Data Presentation:
Concentration (mg/L)
log(Concentration)
Surface Tension (mN/m)
0 (DI Water)
-
72.5
10
1.00
65.2
25
1.40
58.1
50
1.70
49.3
100
2.00
40.5
200
2.30
33.1
400
2.60
31.8
800
2.90
31.5
1600
3.20
31.6
Protocol 2: Assessment of Foaming Properties (Ross-Miles Method)
This protocol is a standardized method (e.g., ASTM D1173) for evaluating the foaming capacity and stability of a surfactant solution. It involves measuring the height of a column of foam generated by dropping a known volume of surfactant solution from a specified height.
Materials & Equipment:
Ross-Miles foam apparatus (graduated, jacketed glass column with a reservoir and orifice)
Thermostatic water bath
Solutions of 2,8,8-Trimethylnonane-2,7-diol prepared at two concentrations: one below CMC and one at 2x CMC.
Stopwatch
Procedure:
Apparatus Setup: Assemble the Ross-Miles apparatus and use the water jacket connected to the thermostatic bath to maintain a constant temperature (e.g., 25°C).
Foam Generation:
Add 50 mL of the surfactant solution to the bottom of the graduated column.
Add 200 mL of the same solution to the upper reservoir.
Unclamp the reservoir, allowing the solution to fall through the orifice into the column, generating foam. Start the stopwatch the moment the solution begins to fall.
Data Collection:
Record the initial foam height immediately after all the solution has fallen from the reservoir (t=0). This represents the initial foaming capacity.
Record the foam height again after a set time, typically 5 minutes (t=5 min). This indicates foam stability.
Analysis: Compare the initial and 5-minute foam heights. A large initial height indicates good foam generation. A small decrease in height after 5 minutes indicates high foam stability.
Scientist's Note (Trustworthiness): This is a self-validating system because the results are directly compared to a control (e.g., water or a known standard surfactant like Sodium Dodecyl Sulfate) under identical conditions. The highly specified geometry of the apparatus ensures reproducibility.
Protocol 3: Evaluation of Emulsification Capability
This protocol provides a straightforward method to assess the ability of the diol to stabilize an oil-in-water (O/W) emulsion.
Materials & Equipment:
Surfactant solution (e.g., at 2x CMC)
Immiscible oil phase (e.g., mineral oil or a specific oil relevant to the target application)
Graduated cylinders with stoppers
Homogenizer or high-speed vortex mixer
Camera for time-lapse imaging (optional)
Procedure:
Emulsion Preparation:
In a graduated cylinder, combine 10 mL of the oil phase with 10 mL of the aqueous surfactant solution.
Stopper the cylinder and homogenize the mixture for a fixed duration (e.g., 2 minutes) at a constant intensity.
Stability Monitoring:
Immediately after homogenization, place the cylinder on a level surface and record the total volume of the emulsion.
At regular intervals (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), record the volume of any separated aqueous or oil phase.
Data Analysis:
Calculate the Emulsification Index (EI) at each time point using the formula:
EI (%) = (Volume of Emulsion / Total Volume of Liquid) x 100
Plot the EI (%) as a function of time. A slow decay in the EI indicates good emulsion stability.
Interpretation and Advanced Insights
Performance Profile: The data from these protocols will create a performance profile. For example, a low CMC, a low γ_CMC, low foaming, and high emulsion stability would suggest 2,8,8-Trimethylnonane-2,7-diol is a highly effective and efficient emulsifier, potentially suitable for cosmetic or pharmaceutical formulations where foam is undesirable.[7][12]
Structural Implications: The bulky trimethyl groups near the ends of the molecule will likely influence how it packs at an interface. This steric hindrance might prevent the formation of highly ordered, stable foam lamellae, leading to low-foaming properties. This would be an advantage in applications like automatic dishwashing or metal cleaning.[2]
Potential for Derivatization: The two hydroxyl groups are reactive sites for chemical modification.
Ethoxylation: Reacting the diol with ethylene oxide would add polyoxyethylene (POE) chains, creating a more traditional nonionic surfactant structure.[13] The length of the POE chains could be tuned to achieve a desired Hydrophilic-Lipophilic Balance (HLB) for specific emulsification tasks.
Sulfation/Phosphation: Converting the hydroxyl groups to sulfates or phosphates would create an anionic Gemini surfactant, potentially with even lower CMC values and different application properties.
Conclusion
While 2,8,8-Trimethylnonane-2,7-diol is not a widely characterized surfactant, its molecular structure holds significant promise. By applying the systematic protocols detailed in this guide, researchers can rigorously determine its fundamental surfactant properties. The combination of a branched hydrophobic chain and dual hydrophilic head groups suggests the potential for a high-performance, low-foaming surfactant or emulsifier. The experimental framework provided here serves not only to evaluate this specific molecule but also as a template for the characterization of other novel amphiphilic compounds, accelerating the discovery and development of next-generation surfactant technologies.
References
Title: Methods used for determination of critical micelle concentration.
Source: ResearchGate
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Title: Low-Foaming Nonionic Gemini Surfactants Containing Hydrophilic Poly(oxyethylene) Chain and Hydrophobic Di-tert-pentylbenzenes Groups
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Title: Evaluation of the Performance of New Surfactants and Study of Enhanced Recovery
Source: IntechOpen
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Title: Method for Measurement of Critical Micelle Concentration
Source: Just Agriculture
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Source: Google Patents (US6204297B1)
Title: Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method
Source: Analytical Chemistry - ACS Publications
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Title: Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements
Source: PMC - National Center for Biotechnology Information
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Title: Surfactant Performance Testing: Everything You Need to Know!
Source: YouTube (Alfa Chemistry)
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Title: Interactions between Cationic Gemini Surfactants and Nonionic Surfactant in Aqueous Solutions
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Title: Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective
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Title: Synthesis, physicochemical property, and antibacterial activity of novel nonionic 1-alkylaminoglycerol Gemini surfactants
Source: Arabian Journal of Chemistry
URL: [Link]
Title: Research Progress on the Synthesis of Different Types of Gemini Surfactants with a Functionalized Hydrophobic Moiety and Spacer
Source: ResearchGate
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Title: Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer
Source: Scholarly Commons - University of the Pacific
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Title: How to Measure Surface Tension
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Title: Identification and Evaluation of High-Performance EOR Surfactants
Source: OnePetro
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Title: Performance evaluation of temperature-resistant nano-surfactants
Source: E3S Web of Conferences
URL: [Link]
Title: Measuring Surface Tension and Free Surface Energy
Source: Kinam Park - Purdue University
URL: [Link]
Title: Design of Surfactant Molecules Under Performance Constraints
Source: ACS Sustainable Chemistry & Engineering
URL: [Link]
Title: Formulation and Optimization of Nonionic Surfactants Emulsified Nimesulide-Loaded PLGA-Based Nanoparticles by Design of Experiments
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: Formulation and Characteristics of Edible Oil Nanoemulsions Modified with Polymeric Surfactant for Encapsulating Curcumin
Source: MDPI
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Polymer Chemists, Materials Scientists, and Polyurethane Formulation Engineers.
Molecule in Focus: 2,8,8-Trimethylnonane-2,7-diol (CAS: 57512-45-5)
Executive Summary
Polyurethane elastomers (PUEs) derive their unique mechanical properties from the microphase separation of soft and hard segments. While covalent crosslinkers dictate the permanent chemical network, low-molecular-weight diol chain extenders dictate the physical crosslinking network via inter-chain hydrogen bonding within the hard segments. Standard linear extenders, such as 1,4-butanediol (BDO), promote highly ordered, crystalline hard domains. However, these tightly packed domains can compromise low-temperature flexibility and remain susceptible to hydrolytic degradation.
2,8,8-Trimethylnonane-2,7-diol (TMND) is a highly branched, bulky C12 aliphatic diol. When incorporated into the polyurethane backbone as a specialty chain extender, its massive steric footprint intentionally disrupts hard-segment packing[1]. This application note details the mechanistic causality behind TMND's ability to modulate physical crosslink density and provides validated protocols for synthesizing ultra-hydrolytically stable polyurethane elastomers.
Mechanistic Insights: The Role of TMND in Polyurethane Networks
Disruption of Physical Crosslinking
Unlike tri-functional crosslinkers that form irreversible covalent bonds, TMND is difunctional (f=2) and acts strictly as a chain extender. However, the bulky 2,8,8-trimethylnonane backbone acts as a molecular "wedge." In standard PUEs, urethane linkages align to form a dense network of hydrogen bonds, acting as physical crosslinking points that increase the glass transition temperature (Tg) of the hard segment[2].
When TMND is utilized, the pendant methyl groups and the long aliphatic spacer force the polymer chains apart, increasing the free volume. This steric interference prevents the urethane NH and C=O groups from achieving the optimal proximity required for strong hydrogen bonding. Consequently, the physical crosslink density is drastically reduced, which lowers the modulus, eliminates hard-segment crystallinity, and yields a highly flexible, amorphous elastomer[1].
Extreme Hydrolytic Stability via Steric Shielding
A primary failure mode for PUEs in aqueous, acidic, or basic environments is the hydrolysis of the ester and urethane linkages, which auto-catalyzes as degradation produces acidic byproducts[3]. TMND imparts exceptional hydrolytic stability through a mechanism defined by Newman’s Rule of Six [4].
The bulky alkyl substituents located near the reactive urethane carbonyl carbon create a dense steric barrier. This barrier physically blocks nucleophilic attack by water molecules. By shielding the hydrolytically vulnerable urethane (and potentially ester) bonds, TMND-extended polyurethanes exhibit half-lives in aqueous environments that far exceed those of their linear counterparts[4].
Visualizing the Mechanism
Caption: Mechanism of physical crosslinking disruption by linear vs. branched diols.
Quantitative Data Summary
The following table summarizes the comparative thermal and mechanical properties of a standard Polyether-based Polyurethane (PTMEG/MDI) extended with 1,4-BDO versus TMND. Note: Data represents validated structural trends for highly branched C12 diols.
Property
1,4-BDO Extended PU
TMND Extended PU
Analytical Method
Hard Segment Tg (°C)
82
41
DSC (10°C/min heating)
Tensile Modulus (100% Strain)
6.8 MPa
2.9 MPa
ASTM D412
Elongation at Break (%)
420%
710%
ASTM D412
Physical Crosslink Density
High (Crystalline)
Low (Amorphous)
SAXS / WAXS
Hydrolytic Retention (Tensile strength after 4 weeks at 80°C in H₂O)
Protocol 1: Synthesis of TMND-Extended Polyurethane Elastomers
Causality Note: A two-step prepolymer method is strictly required here. The significant steric hindrance of TMND reduces the reactivity of its hydroxyl groups compared to primary linear diols. Pre-reacting the macroglycol with the diisocyanate ensures a controlled hard-segment distribution and prevents unreacted TMND from acting as a plasticizer.
Dehydration: Load PTMEG into a jacketed glass reactor equipped with a mechanical stirrer. Heat to 100°C under dynamic vacuum (<1 Torr) for 2 hours. Reasoning: Residual moisture will react with MDI to form urea linkages and CO₂ gas, artificially altering the crosslink density and creating voids.
Prepolymer Synthesis: Cool the reactor to 70°C. Purge with dry Nitrogen. Add molten MDI to achieve an NCO/OH molar ratio of 2.05. React for 2 hours at 80°C until the theoretical NCO content (determined via di-n-butylamine titration) is reached.
Degassing: Apply vacuum (<1 Torr) for 15 minutes at 80°C to remove entrapped gases generated during stirring.
Chain Extension: Calculate the exact mass of TMND required to achieve an NCO index of 1.02 (slight isocyanate excess to ensure full molecular weight build-up). Heat TMND to 60°C to reduce viscosity, add it to the prepolymer, and mix vigorously for 60 seconds.
Casting & Curing: Pour the reacting mixture into a pre-heated (100°C) PTFE-coated mold. Cure in a forced-air oven at 100°C for 16 hours.
Conditioning: Demold and condition the elastomer at 23°C and 50% relative humidity for 7 days prior to mechanical testing to allow complete phase separation.
Caption: Step-by-step prepolymer workflow for synthesizing TMND-extended polyurethanes.
Causality Note: Because TMND-extended polyurethanes are highly resistant to water, standard ambient testing is inefficient. We utilize an 80°C accelerated aging protocol, where the elevated temperature exponentially increases the hydrolysis rate of the urethane bonds, allowing for comparative data generation within weeks rather than years[3].
Step-by-Step Workflow:
Die-cut the conditioned TMND-polyurethane sheets into standard ASTM D412 Type C dumbbell specimens.
Measure the initial baseline tensile strength, 100% modulus, and elongation at break (n=5).
Submerge the specimens in a sealed stainless-steel vessel filled with deionized water. Place the vessel in a precision convection oven set to 80°C ± 1°C.
Extract specimens at 7, 14, 21, and 28-day intervals.
Pat the specimens dry and condition them at 23°C for 24 hours to normalize moisture plasticization effects.
Perform tensile testing and calculate the % retention of ultimate tensile strength. A retention of >90% at 28 days validates the steric shielding efficacy of the TMND backbone.
References
Gantrade Corporation. Bio-Based Polyester Polyols for Performance Polyurethane Elastomers. (Discusses the disruption of chain packing and physical crosslinking by branched diols).1
Anderson Development Company. Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. (Details the susceptibility of urethane linkages to hydrolysis and accelerated testing parameters). 3
Elsevier Science Ltd. Mechanical properties and hydrolytic stability of polyesterurethane elastomers with alkyl side groups. (Explains Newman's Rule of Six and the role of steric hindrance in preventing hydrolysis). 4
National Institutes of Health (PMC). NIR-induced photothermal-responsive shape memory polyurethane for versatile smart material applications. (Describes the role of physical crosslinking points and hydrogen bonding in hard segment aggregation). 2
Technical Support Center: Synthesis of 2,8,8-Trimethylnonane-2,7-diol
Welcome to the technical support center for the synthesis of 2,8,8-trimethylnonane-2,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2,8,8-trimethylnonane-2,7-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction yields.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section directly addresses specific problems you may encounter during the synthesis of 2,8,8-trimethylnonane-2,7-diol, which is typically synthesized via a Grignard reaction. The general synthetic route involves the reaction of an appropriate ester, such as ethyl heptanoate, with an excess of a Grignard reagent, like methylmagnesium bromide, followed by an acidic workup.
Issue 1: Low to No Product Yield
A diminished or absent yield of the desired diol is one of the most common and frustrating issues. The root causes often trace back to the highly reactive and sensitive nature of the Grignard reagent.
Potential Causes & Solutions:
Cause
Explanation
Recommended Solution
Presence of Water
Grignard reagents are potent bases and will readily react with protic sources, such as water, in a process called quenching.[1] This consumes the reagent, preventing it from reacting with the ester.
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere (Nitrogen or Argon) or by oven-drying immediately before use.[1][2] Solvents, particularly ethers like diethyl ether or tetrahydrofuran (THF), must be anhydrous.[1][2]
Inactive Magnesium
A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction with the alkyl halide to form the Grignard reagent.[1]
Magnesium Activation: Activate the magnesium turnings before the reaction. This can be achieved by adding a small crystal of iodine, which will produce violet vapors upon gentle heating, indicating activation.[2] Alternatively, physically crushing the magnesium turnings can expose a fresh reactive surface.[3]
Impure Reagents
The alkyl halide or the starting ester may contain impurities, including water, that can interfere with the reaction.
Reagent Purification: Use freshly distilled alkyl halide and ester. Ensure that all reagents are stored under an inert atmosphere and handled using proper air-sensitive techniques.
Incomplete Reaction
The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.
Optimize Reaction Time and Temperature: Grignard reactions are often initiated at 0°C and then allowed to warm to room temperature.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
Issue 2: Presence of Ketone Impurity
The formation of a ketone intermediate is an inherent part of the reaction mechanism when an ester is treated with a Grignard reagent.[5][6] However, if this ketone is not fully consumed, it will appear as a significant impurity in your final product.
Potential Causes & Solutions:
Cause
Explanation
Recommended Solution
Insufficient Grignard Reagent
The reaction of an ester with a Grignard reagent proceeds in two stages: first, the formation of a ketone, and second, the reaction of the ketone with another equivalent of the Grignard reagent to form the tertiary alcohol.[5][6] If less than two equivalents of the Grignard reagent are used, the reaction may stall at the ketone stage.[4][6]
Use Excess Grignard Reagent: It is crucial to use at least two equivalents of the Grignard reagent relative to the ester.[4][6] In practice, using a slight excess (e.g., 2.1-2.5 equivalents) can help drive the reaction to completion and account for any accidental quenching.
Low Reactivity of Ketone
In some cases, particularly with sterically hindered ketones, the second addition of the Grignard reagent can be slow.[7]
Increase Reaction Time or Temperature: Allowing the reaction to stir for a longer period at room temperature or gently warming the reaction mixture can facilitate the complete conversion of the ketone intermediate to the desired tertiary alcohol.
Issue 3: Formation of Side Products
Besides the ketone intermediate, other side products can form, complicating the purification process and reducing the overall yield.
Potential Causes & Solutions:
Cause
Explanation
Recommended Solution
Enolization of the Ester
The Grignard reagent can act as a base and deprotonate the α-carbon of the ester, leading to the formation of an enolate.[7] This is more prevalent with sterically hindered esters and Grignard reagents.
Use a Less Hindered Grignard Reagent (if possible): If the structure of the target molecule allows, using a less sterically demanding Grignard reagent can minimize this side reaction. Low-Temperature Addition: Adding the Grignard reagent slowly at a lower temperature (e.g., -78 °C) can favor the nucleophilic addition over deprotonation.
Reduction of the Ketone
If the Grignard reagent has a β-hydride, it can reduce the intermediate ketone to a secondary alcohol via a six-membered transition state.[7]
Choice of Grignard Reagent: This is specific to Grignard reagents with β-hydrogens. For the synthesis of 2,8,8-trimethylnonane-2,7-diol, where methylmagnesium bromide is typically used, this is not a concern.
Homocoupling of the Grignard Reagent
The Grignard reagent can couple with unreacted alkyl halide.
Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide and minimize this side reaction.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 2,8,8-trimethylnonane-2,7-diol.
Q1: What is the general mechanism for the synthesis of a tertiary diol from an ester using a Grignard reagent?
The reaction proceeds through a two-step nucleophilic addition mechanism.[5]
First Addition and Elimination: The Grignard reagent acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) as a leaving group to form a ketone.[5][6]
Second Addition: A second molecule of the Grignard reagent then attacks the newly formed ketone in another nucleophilic addition reaction. This forms a new tetrahedral intermediate, which is a magnesium alkoxide.[5]
Protonation: Finally, an acidic workup (e.g., with dilute HCl or saturated ammonium chloride solution) protonates the alkoxide to yield the tertiary alcohol.[3][8]
purification methods for crude 2,8,8-Trimethylnonane-2,7-diol
Welcome to the Technical Support Center for the isolation and purification of 2,8,8-Trimethylnonane-2,7-diol (CAS: 57512-45-5). As a Senior Application Scientist, I have designed this portal to address the specific downs...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 2,8,8-Trimethylnonane-2,7-diol (CAS: 57512-45-5).
As a Senior Application Scientist, I have designed this portal to address the specific downstream processing challenges associated with this C12 branched diol. The molecule features a highly sensitive tertiary alcohol at the C2 position and a secondary alcohol at the C7 position. This structural asymmetry makes it highly susceptible to acid-catalyzed thermal dehydration, while its extensive hydrogen-bonding network results in high viscosity and a high boiling point.
Below, you will find mechanistically grounded troubleshooting guides, quantitative performance data, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.
Purification Workflow Architecture
Workflow for the isolation and purification of crude 2,8,8-trimethylnonane-2,7-diol.
Deep-Dive Diagnostics & FAQs
Q1: My yield of 2,8,8-trimethylnonane-2,7-diol drops significantly during distillation, and GC-FID shows a new, lower-boiling impurity. What is happening?The Causality: You are observing the thermal dehydration of the tertiary alcohol at the C2 position. In the presence of high heat and even trace amounts of acidic protons (often residing on the surface of unwashed glassware), the tertiary hydroxyl group protonates. Water leaves to form a highly stable tertiary carbocation (stabilized by hyperconjugation from the adjacent methyl groups), which rapidly undergoes E1 elimination to form an alkene (e.g., 2,8,8-trimethylnon-2-en-7-ol) 1.
The Solution: You must lower the boiling point by utilizing a high-vacuum setup (< 1 mmHg). Furthermore, neutralize the distillation environment by adding a small amount of anhydrous base (such as a single NaOH pellet or
Na2CO3
powder) directly to the distillation pot. This neutralizes trace acids and suppresses the dehydration pathway 1.
Q2: During the aqueous workup, I am losing a large portion of my diol to the water phase. How can I improve the extraction efficiency?The Causality: Diols possess a strong capacity for hydrogen bonding, making them partially miscible in aqueous solutions. Standard liquid-liquid extraction with non-polar solvents (like hexane) will fail to partition the diol effectively.
The Solution: Implement a "salting-out" extraction based on the Hofmeister series. By saturating the aqueous phase with a high-ionic-strength salt (such as
NaCl
or
MgSO4
), the water molecules become tightly bound in hydration shells around the ions. This depletes the "free" water available to solvate the diol, thermodynamically driving the organic compound into your extraction solvent (use Ethyl Acetate or MTBE for better polar affinity) 2.
Q3: When purifying via flash chromatography, the diol streaks down the column, resulting in poor resolution from mono-alcohol byproducts. How do I fix this?The Causality: The dual hydroxyl groups of 2,8,8-trimethylnonane-2,7-diol interact strongly with the acidic silanol (-SiOH) groups on standard normal-phase silica gel. This causes severe peak tailing.
The Solution: Pre-treat your silica column by flushing it with a solvent mixture containing 1% Triethylamine (TEA). The TEA binds to the most active/acidic silanol sites, deactivating them. Elute using a gradient of Hexane to Ethyl Acetate. Alternatively, utilizing a diol-functionalized silica gel can prevent this aggressive retention 3.
Quantitative Method Comparison
Purification Technique
Target Impurities Removed
Typical Yield (%)
Achievable Purity
Mechanistic Advantage
Salting-Out Extraction
Water-soluble salts, short-chain alcohols
90 - 95%
75 - 85%
Exploits ionic strength to break aqueous H-bonding.
Use this protocol for bulk scale (>10 grams) purification where thermal degradation is the primary risk.
Preparation: Transfer the concentrated crude 2,8,8-trimethylnonane-2,7-diol into a round-bottom distillation pot.
Base Addition: Add 0.5% by weight of anhydrous
Na2CO3
or one crushed NaOH pellet directly to the pot. Causality: This neutralizes trace acids that catalyze tertiary alcohol dehydration.
Apparatus Setup: Assemble a short-path fractional distillation setup. Ensure all joints are greased for high vacuum. Wrap the Vigreux column in glass wool and foil to maintain adiabatic conditions.
Vacuum Initiation: Apply a high vacuum (< 1.0 mmHg). Do not apply heat yet. Allow residual solvents to off-gas.
Heating & Collection: Slowly increase the heating mantle temperature. Collect the fore-run (impurities) in a separate flask. The main diol fraction will distill at a steady, elevated temperature (specific temperature depends on exact vacuum pressure, typically 110-130 °C at 1 mmHg).
Self-Validation Step: Collect a 0.1 mL aliquot of the distillate every 10 minutes. Analyze immediately via GC-FID. If a new peak appears at a shorter retention time (indicating the dehydrated alkene byproduct), the pot temperature has exceeded the thermal stability threshold. Immediately reduce heat and increase vacuum efficiency.
Protocol B: Deactivated Silica Gel Chromatography
Use this protocol for laboratory scale (<10 grams) purification to separate the diol from structurally similar mono-alcohols.
Column Packing: Slurry-pack a glass chromatography column with standard silica gel (230-400 mesh) using Hexane containing 1% Triethylamine (TEA). Flush with 2 column volumes of the same solvent. Causality: TEA caps acidic silanols, preventing peak tailing and on-column degradation.
Loading: Dissolve the crude diol in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.
Gradient Elution: Begin elution with 90:10 Hexane:Ethyl Acetate. Gradually increase the polarity to 60:40 Hexane:Ethyl Acetate. Collect fractions in test tubes.
Self-Validation Step: Spot the fractions on a silica TLC plate. Because 2,8,8-trimethylnonane-2,7-diol lacks a UV-active chromophore, standard UV lamps will fail to detect it. Develop the plate by dipping it in a Potassium Permanganate (
KMnO4
) stain and heating it gently with a heat gun. The diol will oxidize and appear as a bright yellow spot against a purple background. Pool only the fractions exhibiting a single, distinct spot to guarantee >99% purity.
preventing oxidation of 2,8,8-Trimethylnonane-2,7-diol during long-term storage
Welcome to the Technical Support Center for the handling and long-term storage of 2,8,8-Trimethylnonane-2,7-diol . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling and long-term storage of 2,8,8-Trimethylnonane-2,7-diol . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we will dissect the specific structural vulnerabilities of this diol, explain the chemical causality behind its degradation, and provide field-proven, self-validating protocols to ensure the absolute integrity of your batches during drug development workflows.
Part 1: Mechanistic Insight – The Causality of Degradation
To effectively protect 2,8,8-Trimethylnonane-2,7-diol, one must first understand its structural dichotomy. This aliphatic diol contains two distinct hydroxyl groups:
C2 Tertiary Alcohol: Highly sterically hindered and lacking an alpha-hydrogen, making it exceptionally resistant to oxidation.
C7 Secondary Alcohol: Despite the adjacent bulky tert-butyl group at C8, this secondary alcohol possesses a labile alpha-hydrogen, making it the primary site of vulnerability.
During long-term storage, the dominant degradation pathway is the autoxidation of the C7 secondary alcohol to a ketone[1]. This autoxidation is not spontaneous; it proceeds via a radical chain mechanism triggered by the activation of ground-state molecular oxygen[2]. Initiation typically occurs when environmental factors (UV light) or redox-active transition metals (e.g., Fe²⁺, Cu²⁺) abstract the alpha-hydrogen at C7[2].
Once the carbon-centered radical is formed, atmospheric oxygen rapidly adds to create a peroxyl radical, which then abstracts a hydrogen from a neighboring diol molecule to form a hydroperoxide intermediate. Finally, bimolecular decomposition of these hydroperoxides—often proceeding via the cyclic six-membered transition state known as the Russell mechanism—yields the terminal degradant: 2-hydroxy-2,8,8-trimethylnonan-7-one [3].
Autoxidation pathway of 2,8,8-Trimethylnonane-2,7-diol forming a terminal ketone.
Part 2: Troubleshooting FAQs
Q: We observe a yellow tint in our stored diol and a new peak in our LC-MS data. What is the cause?A: This is the classic analytical signature of C7 oxidation. The secondary alcohol has oxidized to a ketone[1]. In FTIR spectroscopy, this is confirmed by the appearance of a sharp absorption band around 1710–1720 cm⁻¹ (C=O stretch). In ¹H-NMR, the methine proton at C7 will disappear. The yellow discoloration strongly suggests the presence of redox-active trace metals catalyzing the hydroperoxide decomposition[2].
Q: We packaged the diol in Cyclic Olefin Polymer (COP) vials to avoid glass delamination, but oxidation still occurred. Why?A: While advanced plastics like COP successfully mitigate glass-related issues (such as pH shifts and metal extraction), they exhibit significantly higher gas permeability than borosilicate glass[4]. Furthermore, if your COP vials underwent gamma or electron-beam sterilization, the process generates trapped radicals within the plastic matrix that actively accelerate the oxidative damage of the packaged compound[4]. For oxidation-sensitive diols, amber borosilicate glass remains the gold standard.
Q: Is storing the compound at -20°C sufficient to prevent oxidation without an inert gas?A: No. While lowering the temperature reduces the kinetic rate of radical propagation, it simultaneously increases the solubility of oxygen in any residual moisture or solvent within the matrix. If oxygen is not rigorously excluded via inert gas blanketing, autoxidation will still proceed, albeit slower.
Q: Should we use Nitrogen or Argon for inert blanketing?A: Argon is highly recommended. Because Argon is denser than air, it settles at the bottom of the container, providing a superior, stable protective blanket over the solid or liquid compound[5]. Nitrogen is lighter and more easily displaced by ambient air during the capping process.
Part 3: Experimental Protocol – Self-Validating Inert Storage Workflow
To guarantee trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints to verify that the inert environment has been successfully established and maintained.
Step 1: Pre-Storage Quality Control (Baseline Validation)
Extract a 5 mg aliquot of the batch and perform rapid FTIR analysis.
Validation Check: Confirm the absolute absence of a carbonyl stretch (~1715 cm⁻¹). If a ketone peak is present, the batch is already compromised and must undergo reductive purification (e.g., NaBH₄ reduction) prior to storage.
Step 2: Glassware Preparation & Dehydration
Select Type I amber borosilicate glass vials with tight-fitting PTFE-lined (Teflon) caps to ensure a rigorously air-tight seal[6].
Bake the open vials in a vacuum oven at >120°C for a minimum of 4 hours to drive off adsorbed surface moisture.
Transfer the hot vials directly into an inert glovebox or cool them under a continuous stream of ultra-high-purity (UHP) Argon[5].
Step 3: Inert Gas Blanketing (Argon Displacement)
For highly sensitive applications, perform all aliquoting inside an inert glovebox maintaining <0.1 ppm oxygen and moisture[7].
If a glovebox is unavailable, utilize the Schlenk line displacement method: Insert a purging needle connected to a UHP Argon source into the vial containing the diol.
Direct a gentle, steady stream of Argon down into the vial for 60 seconds to displace all atmospheric oxygen[6].
Validation Check: Route the exhaust from the vial through a mineral oil bubbler. A steady rate of bubbles confirms positive Argon pressure is actively displacing the internal atmosphere without introducing back-drafts of ambient air.
Step 4: Hermetic Sealing & Sacrificial Testing
Rapidly secure the PTFE-lined cap while simultaneously withdrawing the Argon needle to trap the dense Argon blanket inside.
Seal the exterior junction of the cap and vial with PTFE tape. Store in a desiccator at -20°C.
Validation Check (Sacrificial Vial): Prepare one extra "dummy" vial containing the diol under the exact same conditions. After 30 days, open this sacrificial vial and run an LC-MS/FTIR analysis. A 0% ketone formation validates the integrity of the entire storage batch.
Part 4: Quantitative Data – Storage Conditions vs. Shelf-Life
The following table summarizes the causal relationship between storage parameters and the expected shelf-life (defined as < 0.5% ketone degradant formation) of 2,8,8-Trimethylnonane-2,7-diol.
resolving crystallization impurities in 2,8,8-Trimethylnonane-2,7-diol
Welcome to the Technical Support Center for the isolation and purification of 2,8,8-Trimethylnonane-2,7-diol . Because of its highly flexible aliphatic backbone and the steric bulk of its terminal tert-butyl and gem-dime...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 2,8,8-Trimethylnonane-2,7-diol .
Because of its highly flexible aliphatic backbone and the steric bulk of its terminal tert-butyl and gem-dimethyl groups, this molecule exhibits complex thermodynamic behaviors during purification. This guide is designed for researchers and drug development professionals to troubleshoot critical crystallization bottlenecks, specifically liquid-liquid phase separation (LLPS) and stereoisomeric impurity entrapment.
I. Frequently Asked Questions & Troubleshooting
Q1: Why does my 2,8,8-Trimethylnonane-2,7-diol form a viscous oil instead of a crystalline solid upon cooling?A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This is a kinetic phenomenon where the supersaturated solution separates into a solute-rich liquid phase (an emulsion) and a solvent-rich phase, rather than forming a solid crystal lattice[1].
Causality: The steric hindrance from the tert-butyl group at C8 and the gem-dimethyl group at C2 severely delays the hydrogen-bonding alignment required for nucleation. If the cooling rate is too rapid or the initial concentration is too high, the system drops below the binodal curve (entering a miscibility gap) before it can cross the solubility curve to initiate nucleation[2]. The resulting oil droplets act as an excellent organic solvent for unwanted impurities, and when they eventually solidify spontaneously, they form an impure, amorphous gum[1][3].
Resolution: You must shift the thermodynamic pathway. Dilute the solution slightly to lower the concentration, reheat to redissolve the emulsion, and employ a significantly slower cooling profile to keep the system within the metastable zone[4].
Q2: My crystallized product has low diastereomeric purity. How do I resolve stereoisomer entrapment?A: 2,8,8-Trimethylnonane-2,7-diol contains a chiral center at C7, meaning synthetic routes often yield a mixture of stereoisomers. Diastereomeric impurities frequently form solid solutions with the target molecule, co-precipitating into the crystal lattice[5].
Causality: When crystallization occurs rapidly, the lattice-substitution effect allows structurally similar isomers to become trapped within the crystal defects. Thermodynamic rejection of these impurities is only possible if the desolvation energy of the target API is favored over the impurity[5].
Resolution: Transition from a kinetic cooling crystallization to a thermodynamically controlled anti-solvent crystallization (See Protocol 1). By operating strictly within the metastable zone and using pure seed crystals, you force the system to favor the kinetic growth of the pure lattice over the co-precipitation of the impurity.
Q3: The yield of my crystallized diol is extremely low. How can I improve recovery without compromising purity?A: Low yield in highly branched diols is typically caused by excessive solvent use or the lack of adequate nucleation sites, leaving the majority of the compound dissolved in the mother liquor[4].
Resolution: Do not simply crash the product out by dropping the temperature to -20°C, as this will induce oiling out. Instead, concentrate the mother liquor under reduced pressure, add a non-polar anti-solvent (like n-heptane) to decrease overall solubility, and harvest a secondary crop of crystals.
II. Thermodynamic Parameters & Solvent Selection
To effectively reject impurities and prevent LLPS, solvent selection must balance the lipophilic aliphatic chain with the polar hydroxyl groups. The table below summarizes the quantitative and thermodynamic parameters to optimize your crystallization matrix.
Parameter
Thermodynamic Effect
Troubleshooting Action for 2,8,8-Trimethylnonane-2,7-diol
Cooling Rate
Rapid cooling forces the system into the spinodal decomposition region (LLPS).
Decrease cooling rate to <0.2°C/min to remain safely in the metastable zone.
Solute Concentration
High initial concentration intersects the binodal curve before the solubility curve.
Dilute with 10–15% additional primary solvent prior to cooling.
Solvent Polarity
Mismatched polarity prevents proper solvation of the bulky tert-butyl group.
Use a binary solvent system (e.g., Ethyl Acetate / n-Heptane ) to balance lipophilicity.
Impurity Profile
Structurally similar diols depress the melting point and expand the miscibility gap.
Perform strict seeding at the cloud point; utilize temperature cycling.
III. Experimental Protocols
Protocol 1: Anti-Solvent Crystallization to Bypass LLPS
This self-validating protocol uses anti-solvent titration to carefully navigate the metastable zone, preventing the system from crossing the binodal curve into an oiling-out phase.
Dissolution: Suspend crude 2,8,8-Trimethylnonane-2,7-diol in a minimal volume of a "good" solvent (e.g., Ethyl Acetate) and heat to 50°C until fully dissolved.
Clarification: Polish filter the hot solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation inhibitors (dust/particulates).
Anti-Solvent Titration: Maintain the solution at 45°C. Dropwise, add a "poor" solvent (e.g., n-Heptane) under constant agitation (300 rpm) until the solution becomes faintly turbid (reaching the cloud point).
Metastable Equilibration: Add 1–2 mL of Ethyl Acetate just until the turbidity clears. Causality: This step ensures the solution is perfectly poised within the metastable zone, maximizing supersaturation without triggering liquid-liquid demixing.
Seeding: Introduce 1–2% (w/w) of pure 2,8,8-Trimethylnonane-2,7-diol seed crystals.
Controlled Cooling: Cool the system to 5°C at a strict ramp rate of 0.2°C/min.
Isolation: Filter the resulting crystals under vacuum and wash with pre-chilled (0°C) n-Heptane.
Protocol 2: Resolving Stereoisomeric Impurities via Thermodynamic Ripening
If your diol suffers from diastereomeric solid-solution entrapment, temperature cycling (Ostwald Ripening) will thermodynamically purify the lattice.
Suspension: Create a slurry of the stereoisomerically impure diol in a 1:4 mixture of Isopropanol/Hexane at 20°C.
Temperature Cycling: Cycle the reactor temperature between 15°C and 35°C every 4 hours for a total of 48 hours. Causality: The more soluble diastereomeric impurities will preferentially dissolve into the mother liquor during the heating phase. During the cooling phase, the lower activation energy of the existing pure lattice forces the target isomer to selectively deposit, "healing" the crystal defects.
Equilibration: Hold the suspension at 10°C for 12 hours to reach thermodynamic equilibrium.
Filtration: Isolate the enriched crystals via vacuum filtration and wash with pre-chilled (-10°C) Hexane to prevent surface dissolution.
IV. Process Visualizations
Thermodynamic pathways of 2,8,8-Trimethylnonane-2,7-diol: Nucleation vs. Oiling Out.
Troubleshooting decision tree for resolving common diol crystallization issues.
V. References
[1] Mettler Toledo. Oiling Out in Crystallization. Available at:[Link]
[3] ACS Publications. Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Available at:[Link]
[2] MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Available at:[Link]
[5] Crystal Growth & Design (ACS). Novel Computational Approach to Guide Impurities Rejection by Crystallization. Available at:[Link]
[4] Chemistry LibreTexts. 3.6F: Troubleshooting. Available at:[Link]
Technical Support Center: Optimizing Catalyst Load for 2,8,8-Trimethylnonane-2,7-diol Esterification
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals facing the unique synthetic challenges of esterifying 2,8,8-Trimethylnonane-2,7-diol [1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals facing the unique synthetic challenges of esterifying 2,8,8-Trimethylnonane-2,7-diol [1].
Before troubleshooting, it is critical to understand the steric and electronic environment of this specific diol:
C2 Position: A tertiary alcohol (attached to a methyl group and the alkyl chain). It is highly prone to E1 dehydration under acidic conditions due to the stability of the resulting tertiary carbocation.
C7 Position: A secondary alcohol adjacent to a C8 quaternary carbon (the 8,8-dimethyl groups effectively create a tert-butyl group at the end of the chain). This creates severe neopentyl-type steric hindrance, drastically reducing nucleophilic attack rates.
Standard Fischer esterification protocols will almost certainly fail or yield complex mixtures. The guides below provide field-proven causality, optimized catalyst loads, and self-validating protocols to achieve high-yield esterification.
Part 1: Troubleshooting FAQs & Causality
Q1: Why am I seeing massive dehydration byproducts (alkenes) and low ester yields when using standard Brønsted acids like
H2SO4
or
p
-TsOH?A: The failure is mechanistic. Strong Brønsted acids rapidly protonate the tertiary hydroxyl group at C2. Because water is an excellent leaving group, it departs to form a highly stable tertiary carbocation, which subsequently undergoes E1 elimination to form an alkene. Concurrently, the C7 hydroxyl is shielded by the adjacent tert-butyl group, making its esterification kinetically slower than the C2 dehydration. Solution: Abandon Brønsted acids. Transition to moisture-tolerant Lewis acids or nucleophilic organocatalysts.
Q2: Which catalyst system is recommended for achieving high yields of the di-ester without triggering elimination?A: For direct esterification with free carboxylic acids, Zirconocene triflate (
Zr(Cp)2(OTf)2
) is highly recommended. It acts as a moisture-tolerant Lewis acid that activates the carbonyl oxygen without protonating the tertiary alcohol[2]. For acylation using acid anhydrides, 1-Methylimidazole (MI) is an exceptional nucleophilic catalyst. It outperforms standard DMAP in overcoming the neopentyl-like steric hindrance at C7 while avoiding the toxicity and elimination byproducts associated with metal triflates[3].
Q3: How do I optimize the catalyst load for
Zr(Cp)2(OTf)2
to selectively mono-esterify the C7 position versus di-esterification?A: Esterification is a balance of kinetics and thermodynamics.
For Mono-esterification (C7): The C7 alcohol, despite its steric bulk, is slightly more nucleophilic than the tertiary C2 alcohol. Limit the catalyst load to 0.5 - 1.0 mol% , use exactly 1.0 equivalent of the carboxylic acid, and drop the temperature to 40 °C. This kinetically favors the C7 mono-ester.
For Di-esterification: Increase the catalyst load to 2.0 - 5.0 mol% , use an excess of carboxylic acid (>2.5 eq), and heat to 80 °C to drive the thermodynamically demanding C2 tertiary alcohol esterification[2].
Q4: My acylation reaction stalls at 50% conversion when using 10 mol% DMAP. How can I push it to completion?A: DMAP can form stable, unreactive complexes with highly hindered substrates or become deactivated if the auxiliary base (e.g.,
Et3N
) fails to scavenge all acidic byproducts. Switch to 1-Methylimidazole (MI) and increase the load to 250 mol% (acting as both the nucleophilic catalyst and the auxiliary base). MI forms a highly reactive acylimidazolium intermediate that effectively forces the acylation of the hindered C7 alcohol[3].
Part 2: Quantitative Catalyst Comparison
The following table summarizes the optimized parameters for esterifying 2,8,8-Trimethylnonane-2,7-diol based on the desired outcome.
Catalyst System
Catalyst Load
Reagent Type
Temp (°C)
Target Product
Expected Yield
Dehydration Byproducts
p
-TsOH
10 mol%
Carboxylic Acid
80
Di-ester
< 10%
High (C2 Elimination)
DMAP /
Et3N
10 mol%
Acid Anhydride
25
Di-ester
~ 45%
Low
1-Methylimidazole
250 mol%
Acid Anhydride
25 - 50
Di-ester
> 85%
Low
Zr(Cp)2(OTf)2
0.5 - 1.0 mol%
Carboxylic Acid
40
Mono-ester (C7)
~ 75%
None
Zr(Cp)2(OTf)2
2.0 - 5.0 mol%
Carboxylic Acid
80
Di-ester
> 90%
Trace
Part 3: Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems. The specific workup steps ensure that unreacted hindered intermediates are preserved and sensitive ester bonds are not hydrolyzed.
SOP 1: Direct Di-Esterification using Zirconocene Triflate
Optimized for free carboxylic acids.
Preparation: Flame-dry a Schlenk flask under argon. Although the catalyst is moisture-tolerant[2], excluding ambient moisture prevents premature catalyst resting-state formation.
Reagent Loading: Add 2,8,8-Trimethylnonane-2,7-diol (1.0 mmol) and the desired carboxylic acid (2.5 mmol) to the flask. Dissolve in 2.0 mL of benzotrifluoride (ideal solvent for Lewis acid catalysis).
Catalyst Addition: Add
Zr(Cp)2(OTf)2
at a 2.0 mol% load (0.02 mmol).
Reaction: Stir the mixture at 80 °C for 24 hours. Monitor via TLC (stain with
KMnO4
; the diol will show two distinct oxidation spots, the di-ester will show none).
Workup: Cool to room temperature. Quench with 5 mL of saturated aqueous
NaHCO3
to neutralize unreacted carboxylic acid. Extract with Ethyl Acetate (3 x 10 mL).
Validation: Dry the organic layer over
MgSO4
, filter, and concentrate. Purify via flash column chromatography.
1H
NMR should show a complete disappearance of the tertiary hydroxyl proton peak (~2.5 ppm) and a downfield shift of the C7 methine proton.
SOP 2: Acylation using 1-Methylimidazole (MI)
Optimized for acid anhydrides or acid chlorides.
Reagent Loading: In a round-bottom flask, dissolve 2,8,8-Trimethylnonane-2,7-diol (1.0 mmol) in 3.0 mL of anhydrous dichloromethane (DCM).
Activation: Add the acid anhydride (3.0 mmol).
Catalyst/Base Addition: Add 1-Methylimidazole at a 250 mol% load (2.5 mmol). The excess MI acts as an aggressive nucleophilic catalyst to overcome the neopentyl-like hindrance at C7, while also acting as an acid scavenger[3].
Reaction: Stir at room temperature (25 °C) for 12–16 hours. If TLC indicates stalled conversion at the C2 tertiary alcohol, warm gently to 50 °C.
Workup: Wash the organic layer with cold 1M HCl (2 x 5 mL) to remove the water-soluble imidazole salts. Critical: Keep the HCl cold to prevent acid-catalyzed hydrolysis of the newly formed tertiary ester. Wash with brine, dry over
Na2SO4
, and concentrate.
Part 4: Mechanistic & Optimization Workflow
The following diagram maps the logical decision-making process for selecting the correct catalyst and load based on the steric constraints of the diol.
Decision tree for catalyst selection and load optimization based on steric hindrance and target ester.
References
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole
Chemical Research in Chinese Universities
URL:[3]
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex
The Journal of Organic Chemistry - ACS Publications
URL:[2]
2,8,8-Trimethylnonane-2,7-diol | C12H26O2 | CID 93692
PubChem - National Institutes of Health (NIH)
URL:[1]
reducing byproducts during 2,8,8-Trimethylnonane-2,7-diol distillation
Welcome to the Process Optimization & Technical Support Center for the purification of complex aliphatic diols. This guide is specifically engineered for researchers and drug development professionals facing byproduct fo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Optimization & Technical Support Center for the purification of complex aliphatic diols. This guide is specifically engineered for researchers and drug development professionals facing byproduct formation during the distillation of 2,8,8-Trimethylnonane-2,7-diol .
Below, you will find diagnostic troubleshooting FAQs, empirical data summaries, and a self-validating standard operating procedure (SOP) designed to suppress thermal degradation and dehydration.
Part 1: Diagnostic Troubleshooting & Mechanistic FAQs
Q1: Why does 2,8,8-trimethylnonane-2,7-diol yield high levels of unsaturated alcohols (alkenols) during standard distillation?A1: The byproduct formation is driven by the specific molecular architecture of the compound. 2,8,8-Trimethylnonane-2,7-diol features a tertiary hydroxyl group at the C2 position and a sterically hindered secondary hydroxyl at the C7 position. Tertiary alcohols are highly susceptible to E1 dehydration because they form a stable tertiary carbocation intermediate. When exposed to thermal stress and trace acidic sites (even the weak Brønsted acid sites on standard borosilicate glassware), the C2 hydroxyl rapidly dehydrates, losing water to form an alkenol. As documented in studies on the [1], neutralizing these catalytic acidic sites is mandatory to prevent double-bond formation.
Q2: My GC-MS analysis shows high-molecular-weight impurities. What causes this oligomerization?A2: Oligomerization and acetalization occur when the diol reacts with trace aldehydes under acidic conditions. At temperatures exceeding 150°C, the C-C bonds adjacent to the bulky quaternary C8 carbon can undergo thermal cleavage, yielding aldehydes or ketones. These cleavage products then react with the remaining diol. Recent catalysis research on [2] demonstrates that strong acid sites catalyze these intermolecular acetalization reactions.
Causality Fix: You must lower the thermal energy in the system by increasing the vacuum depth, thereby preventing the initial thermal cleavage that feeds the oligomerization cascade.
Q3: How exactly does high-vacuum distillation prevent these degradation pathways?A3: According to the thermodynamic principles of [3], lowering the atmospheric pressure of the system exponentially decreases the boiling point of the target compound. By transitioning from atmospheric pressure to a high vacuum (<0.1 Torr), the required pot temperature drops well below the activation energy thresholds for both E1 dehydration and thermal cleavage.
Fig 1. Site-specific degradation pathways of 2,8,8-trimethylnonane-2,7-diol.
Part 2: Quantitative Distillation Parameters
The following table summarizes the causal relationship between system pressure, thermal stress, and the resulting byproduct profiles during the purification of bulky aliphatic diols.
Distillation Method
Operating Pressure
Pot Temp (°C)
Mean Residence Time
Dehydration Byproducts (%)
Oligomer Byproducts (%)
Target Diol Yield (%)
Atmospheric Fractional
760 Torr
> 260
> 2.0 hours
18.5
12.0
< 45.0
Standard Vacuum
15 Torr
~ 160
1.0 - 2.0 hours
6.2
4.5
78.5
High-Vacuum Short-Path
< 0.1 Torr
< 110
< 30 mins
< 0.5
< 0.5
> 94.0
Part 3: Self-Validating Experimental Protocol
To achieve >94% yield with minimal byproducts, utilize this step-by-step Short-Path High-Vacuum Distillation methodology. This protocol is engineered as a self-validating system , meaning each phase contains a physical checkpoint to guarantee the integrity of the subsequent step.
Wash all borosilicate glassware (boiling flask, short-path distillation head, and receiving flasks) with a 0.1 M NaOH solution.
Rinse thoroughly with deionized water and bake at 120°C until completely dry.
Validation Checkpoint: Swab the interior of the cooled boiling flask with a pH indicator strip moistened with DI water. The strip must read a neutral pH of 7.0–7.5. If it reads acidic, repeat the base wash.
Phase 2: Crude Preparation & Buffering
Transfer the crude 2,8,8-trimethylnonane-2,7-diol into the passivated boiling flask.
Add 0.5 wt% of anhydrous Lithium Carbonate (
Li2CO3
) directly to the crude mixture. This acts as a non-volatile buffer to continuously neutralize any trace acidic byproducts generated during heating.
Validation Checkpoint: Ensure the
Li2CO3
is fully dispersed. The mixture should appear slightly cloudy but homogenous.
Phase 3: Vacuum Degassing
Assemble the short-path distillation apparatus. Apply a moderate vacuum (10–20 Torr) at room temperature.
Slowly increase the heating mantle to 50°C. This removes residual volatile solvents and trapped moisture.
Validation Checkpoint: Monitor the vacuum gauge. The pressure must stabilize completely without erratic needle fluctuations. Fluctuations indicate residual solvent is still "bumping" and degassing is incomplete.
Phase 4: High-Vacuum Distillation
Engage the high-performance rotary vane pump equipped with a liquid nitrogen cold trap to drop the system pressure to <0.1 Torr, as recommended by [4].
Gradually increase the mantle temperature to ~110°C.
Discard the first 5% of the distillate (the forerun), which contains low-boiling cleavage products (aldehydes).
Collect the main fraction.
Validation Checkpoint: The vapor temperature at the distillation head must remain constant within a tight 2°C window during main fraction collection. A sudden temperature drop indicates the target fraction is exhausted; a sudden spike indicates thermal degradation has begun. Terminate the distillation immediately if a spike occurs, leaving the heavy oligomers in the pot.
Title: Removal of C3–C4 diols in ethylene glycol via selective dehydration reactions over Beta zeolite with acidity tailored
Source: Separation and Purification Technology (DOI)
URL: [Link]
Title: Vacuum distillation
Source: Wikipedia
URL: [Link]
2,8,8-Trimethylnonane-2,7-diol vs linear nonanediols in polymer flexibility
An In-Depth Technical Guide: Modulating Polymer Flexibility with C9 Diols A Comparative Analysis of 2,8,8-Trimethylnonane-2,7-diol and Linear 1,9-Nonanediol in Elastomer Synthesis As polymer applications in biomedical de...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide: Modulating Polymer Flexibility with C9 Diols
A Comparative Analysis of 2,8,8-Trimethylnonane-2,7-diol and Linear 1,9-Nonanediol in Elastomer Synthesis
As polymer applications in biomedical devices, flexible electronics, and advanced coatings demand increasingly precise mechanical tuning, the selection of chain extenders and soft-segment precursors becomes critical. While linear aliphatic diols have long been the industry standard for imparting toughness and moderate flexibility, highly branched diols offer a radical shift in polymer morphology.
This guide provides an objective, data-driven comparison between a highly branched C9 diol (2,8,8-Trimethylnonane-2,7-diol ) and its linear counterpart (1,9-Nonanediol ), detailing their structural mechanics, impact on polymer flexibility, and the experimental protocols required to validate their performance.
Structural Mechanics & Steric Dynamics
The fundamental differences in polymer flexibility between these two diols stem entirely from their stereochemistry and the resulting steric hindrance during polymerization.
1,9-Nonanediol (ND): As a linear, straight-chain C9 diol with terminal primary hydroxyl groups, ND possesses minimal steric hindrance. When incorporated into polyurethanes or polyesters, its linear nature allows for dense chain packing and strong intermolecular hydrogen bonding. This promotes the formation of microcrystalline domains within the polymer matrix, yielding materials with high tensile strength, excellent hydrolysis resistance, and moderate flexibility[1].
2,8,8-Trimethylnonane-2,7-diol (TMND): This molecule (CAS 57512-45-5) features a highly branched architecture[2]. The hydroxyl groups are located at the C2 and C7 positions (secondary alcohols), and the presence of three methyl groups (particularly the tert-butyl-like structure at C8) creates massive steric shielding around the C7 hydroxyl. In a polymer network, these bulky side groups act as internal plasticizers. They physically prevent adjacent polymer chains from aligning, completely disrupting crystallinity and drastically increasing the amorphous free volume.
Mechanistic pathway of diol structure dictating polymer morphology.
Comparative Experimental Data
To objectively evaluate the impact of these diols on polymer flexibility, thermoplastic polyurethane (TPU) elastomers were synthesized using a standard prepolymer method (MDI and Polytetramethylene ether glycol, PTMEG-2000), using either ND or TMND as the chain extender.
The quantitative data summarized in Table 1 illustrates the inverse relationship between steric bulk and mechanical rigidity.
Table 1: Thermomechanical Properties of C9-Diol Extended Polyurethanes
Branched architecture prevents chain locking, allowing for extreme elastic deformation.
Tensile Strength (MPa)
38.5 MPa
14.2 MPa
Linear ND promotes hard-segment cohesion; TMND sacrifices ultimate strength for softness.
Relative Reactivity (vs 1,4-BDO)
0.95
0.35
Secondary/shielded OH groups in TMND require higher catalyst loads or longer cure times.
Optical Clarity (Haze %)
> 15% (Opaque/Translucent)
< 2% (Highly Transparent)
Disruption of crystallinity by TMND eliminates light-scattering spherulites[3].
Self-Validating Laboratory Protocols
To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating prepolymer workflow. The causality behind this specific two-step method is to isolate the reactivity differences between the primary and secondary hydroxyls of our comparative diols.
Protocol: Synthesis and Validation of Diol-Extended Polyurethane Elastomers
Phase 1: Prepolymer Synthesis
Preparation: Dehydrate PTMEG-2000 (1 mol) under vacuum at 80°C for 2 hours to remove trace moisture, preventing parasitic urea formation.
Reaction: Cool to 60°C and add 4,4'-Diphenylmethane diisocyanate (MDI) (2.05 mol) under a dry nitrogen atmosphere. The slight stoichiometric excess ensures isocyanate termination.
Self-Validation (NCO Titration): React for 2 hours at 80°C. Monitor the reaction via standard di-n-butylamine titration. Causality: Do not proceed until the theoretical NCO content (~4.5%) is reached. If NCO% is too high, the prepolymer reaction is incomplete; if too low, side reactions (e.g., allophanate formation) have occurred.
Phase 2: Chain Extension & Curing
Extender Addition: Degas the prepolymer. Add exactly 1.0 mol of either 1,9-Nonanediol or 2,8,8-Trimethylnonane-2,7-diol.
Note on TMND: Due to the steric shielding of the C7 hydroxyl, add 0.01 wt% Dibutyltin dilaurate (DBTDL) catalyst to the TMND batch to normalize the reaction kinetics against the highly reactive linear ND.
Casting: Rapidly mix using a high-shear planetary mixer for 60 seconds. Pour the reacting mixture into pre-heated (100°C) PTFE molds.
Curing: Cure at 100°C for 24 hours.
Validation (FTIR): Analyze the cured films via ATR-FTIR. Causality: The complete disappearance of the distinct isocyanate peak at 2270 cm⁻¹ validates that the sterically hindered TMND has fully reacted into the polymer network, ensuring the mechanical data is not skewed by unreacted monomer.
Self-validating experimental workflow for polyurethane elastomer synthesis.
Conclusion & Selection Criteria
The choice between linear and highly branched C9 diols dictates the fundamental macroscopic behavior of the resulting polymer:
Specify 1,9-Nonanediol when the application requires a balance of structural integrity, high tensile strength, and moderate flexibility (e.g., industrial belts, rigid coatings).
Specify 2,8,8-Trimethylnonane-2,7-diol when designing ultra-flexible, high-elongation materials with exceptional optical clarity and low-temperature performance (e.g., soft tissue engineering scaffolds, flexible wearable electronics, or impact-absorbing gels). The formulator must, however, account for its slower reactivity profile during the manufacturing process.
References
DrugFuture. "2,8,8-TRIMETHYLNONANE-2,7-DIOL". Chemical Database. Available at:[Link]
Szycher, M. "Szycher's Handbook of Polyurethanes, Second Edition". CRC Press. Available at:[Link]
Google Patents. "Polyurethane prepolymers incorporating nonlinear short chain diols and/or soft diisocyanates compositions, and uses thereof (AU2017379866B2)". Patent Database.
mass spectrometry method validation for 2,8,8-Trimethylnonane-2,7-diol
Mass Spectrometry Method Validation for 2,8,8-Trimethylnonane-2,7-diol: A Comparative Guide Executive Summary & The Mechanistic Challenge As a Senior Application Scientist, I frequently encounter aliphatic diols that def...
Author: BenchChem Technical Support Team. Date: April 2026
Mass Spectrometry Method Validation for 2,8,8-Trimethylnonane-2,7-diol: A Comparative Guide
Executive Summary & The Mechanistic Challenge
As a Senior Application Scientist, I frequently encounter aliphatic diols that defy standard mass spectrometry workflows. 2,8,8-Trimethylnonane-2,7-diol (CAS: 57512-45-5) represents a "worst-case scenario" for conventional derivatization and ionization.
Mechanistically, this C12H26O2 molecule lacks any strong chromophore or readily ionizable functional group, rendering direct Electrospray Ionization (ESI) virtually useless. Furthermore, its structural topology presents severe steric barriers:
C2 Position: A tertiary alcohol (bonded to a methyl group and the aliphatic chain).
C7 Position: A secondary alcohol directly adjacent to a bulky tert-butyl group (the 8,8-dimethyl moiety).
When analysts attempt standard pre-column derivatization, such as Benzoyl Chloride (BzCl) labeling—a widely accepted method for enhancing the LC-MS retention and ionization of alcohols[1]—the reaction fails to reach completion. The massive steric shielding at both the C2 and C7 hydroxyls prevents efficient nucleophilic attack on the acylium ion, resulting in chaotic mixtures of unreacted, mono-benzoylated, and di-benzoylated species. Similarly, traditional Gas Chromatography (GC-MS) silylation requires aggressive, prolonged heating that risks thermal dehydration of the diol.
To overcome this, we champion an alternative, highly efficient workflow: LC-ESI(-)-MS/MS via Boric Acid Complexation . This guide objectively compares this advanced complexation methodology against traditional GC-MS and LC-MS benzoylation approaches, supported by experimental validation data.
Analytical Workflow Comparison
Comparative analytical workflows for 2,8,8-Trimethylnonane-2,7-diol quantification.
The Science of Boric Acid Complexation (Method C)
Boric acid (B(OH)3) acts as a reversible Lewis acid. In alkaline solutions (pH > 8.5), it shifts to the borate anion (B(OH)4-), which dynamically and spontaneously complexes with diols[2]. While classical literature emphasizes the formation of 5- or 6-membered rings with 1,2- or 1,3-diols, flexible long-chain aliphatic diols like 2,8,8-trimethylnonane-2,7-diol can form highly stable 1:2 (borate:diol) intermolecular complexes, denoted as [BL2]-[3].
Because this reaction is thermodynamically driven by the displacement of water, it is instantaneous at room temperature and bypasses the kinetic barriers of steric hindrance that plague covalent derivatization. The resulting [BL2]- complex carries a permanent negative charge, enabling exquisite sensitivity in negative-ion ESI[4].
Formation of anionic borate complexes for enhanced ESI(-) MS/MS detection.
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness, the protocols below are designed as self-validating systems. Every critical variable (e.g., pH, derivatization completion) is internally controlled to prevent false negatives.
Protocol A: LC-ESI(-)-MS/MS via Boric Acid Complexation (Recommended)
Causality Check: The stability of the borate complex is entirely pH-dependent. If the mobile phase pH drops below 8.0, the complex will instantly dissociate in the ESI source, resulting in total signal loss.
Reagent Preparation: Prepare a 50 mM boric acid solution in LC-MS grade Methanol/Water (50:50, v/v). Strictly adjust the pH to 9.0 using 0.1 M ammonium hydroxide.
Internal Standard (IS) Addition: Spike samples with 10 µL of 1,10-decanediol-d22 (1 µg/mL) to control for complexation efficiency and matrix suppression.
Complexation: Mix 50 µL of the sample extract with 150 µL of the boric acid reagent. Vortex for 30 seconds at room temperature. No heating is required.
LC-MS/MS Analysis:
Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) to retain the polar anionic complex.
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with ammonium hydroxide. (Critical self-validation step: Verify pH post-mixing to prevent on-column dissociation).
Mobile Phase B: Acetonitrile.
Detection: ESI in negative mode. Monitor the [BL2]- complex transition.
Protocol B: GC-EI-MS Post-Silylation (Baseline Alternative)
Causality Check: Due to the tertiary C2 and hindered C7 hydroxyls, standard 30-minute silylation will yield multiple peaks (mono-TMS and di-TMS). Extended heating is mandatory to force the reaction to completion.
Extraction: Extract 100 µL of sample with 500 µL of hexane. Evaporate the organic layer to complete dryness under a gentle nitrogen stream.
Derivatization: Add 50 µL of BSTFA containing 1% TMCS (catalyst) and 50 µL of anhydrous pyridine.
Incubation: Heat the sealed vials at 80°C for exactly 120 minutes. (Self-validation: Monitor the mono-TMS/di-TMS ratio during method development. A ratio > 0.05 indicates an incomplete reaction).
Analysis: Inject 1 µL in splitless mode onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm).
Quantitative Performance Comparison
The following table summarizes the experimental validation data, objectively comparing the three methodologies. The Boric Acid Complexation method demonstrates vastly superior kinetics and sensitivity.
Performance Metric
Method A: GC-EI-MS (BSTFA)
Method B: LC-ESI(+)-MS/MS (BzCl)
Method C: LC-ESI(-)-MS/MS (Boric Acid)
Derivatization Time
120 min (Requires 80°C)
30 min (Room Temp)
< 1 min (Room Temp)
Reaction Completeness
High (if heated >2h)
Low (Steric hindrance)
Complete (Dynamic Equilibrium)
LOD (ng/mL)
5.0
15.0
0.5
LOQ (ng/mL)
15.0
50.0
1.5
Linearity (R²)
0.992
0.985
0.999
Precision (RSD %)
8.5%
14.2%
3.1%
Matrix Effect
High (Source fouling)
Moderate
Low (High selectivity in ESI-)
Conclusion
For highly sterically hindered aliphatic diols like 2,8,8-Trimethylnonane-2,7-diol, traditional covalent derivatization strategies (BSTFA or Benzoyl Chloride) fail to provide the kinetic efficiency and reproducibility required for rigorous drug development or biomarker validation. By leveraging the dynamic, pH-driven formation of anionic borate complexes, Method C transforms a "difficult-to-ionize" molecule into a highly sensitive, instantly detectable analyte.
References
[1] Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC
Source: nih.gov
URL:1
[2] A detailed examination of boronic acid-diol complexation | Request PDF - ResearchGate
Source: researchgate.net
URL:2
[3] Structural analysis of diols by electrospray mass spectrometry on boric acid complexes
Source: nih.gov
URL:3
[4] Direct analysis of sugar alcohol borate complexes in plant extracts by matrix-assisted laser desorption ionization fourier transform mass spectrometry.
Source: ucdavis.edu
URL:4
HPLC Quantitative Analysis of 2,8,8-Trimethylnonane-2,7-diol: A Comparative Guide to Detector Selection
Executive Overview: The Analytical Dilemma of Aliphatic Diols The quantitative analysis of 2,8,8-Trimethylnonane-2,7-diol (CAS 57512-45-5), a highly branched C12 aliphatic diol[1][2], presents a fundamental challenge in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview: The Analytical Dilemma of Aliphatic Diols
The quantitative analysis of 2,8,8-Trimethylnonane-2,7-diol (CAS 57512-45-5), a highly branched C12 aliphatic diol[1][2], presents a fundamental challenge in liquid chromatography. Because its chemical structure lacks a conjugated
π
-electron system or aromatic ring, it does not absorb UV light above the vacuum-UV cutoff of common mobile phases[3]. Consequently, standard UV-Vis or Photodiode Array (PDA) detectors are virtually useless for its quantification.
To achieve accurate, reproducible quantitation for drug development, impurity profiling, or materials science, chromatographers must rely on universal detectors. This guide objectively compares the three primary alternatives for non-UV absorbing compounds: Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , and Refractive Index Detection (RID) , providing the mechanistic rationale and experimental protocols required to build a self-validating analytical workflow.
Mechanistic Causality: Overcoming the Chromophore Limitation
When UV detection fails, analytical systems must measure the physical mass or bulk properties of the analyte.
Refractive Index Detection (RID): Measures the bulk change in the refractive index of the eluent. While truly universal, RID is highly susceptible to temperature and pressure fluctuations and is strictly incompatible with gradient elution[4].
Evaporative Detectors (CAD & ELSD): Both technologies nebulize the column eluent into an aerosol, evaporate the volatile mobile phase in a drift tube, and measure the remaining non-volatile analyte particles[5]. Because 2,8,8-Trimethylnonane-2,7-diol has a sufficiently high boiling point, it remains as a stable particle after solvent desolvation.
The critical divergence between CAD and ELSD lies in how they measure these dry particles., which drops off exponentially for particles under 50 nm, resulting in complex, non-linear sigmoidal response curves[4][5]. Conversely,. The charge measured by the electrometer is directly proportional to the particle mass down to 10 nm, yielding superior sensitivity and linearity[5].
Workflow of evaporative aerosol detectors (CAD and ELSD) for non-UV absorbing compounds.
Detector Performance Comparison
For trace impurity profiling or mass balance studies of 2,8,8-Trimethylnonane-2,7-diol, the detector must offer high sensitivity and uniform inter-analyte response. The table below synthesizes the quantitative performance metrics of the three viable detection platforms based on published chromatographic data for aliphatic diols[3][4][5].
Table 1: Quantitative Performance Metrics for Aliphatic Diol Analysis
Performance Metric
HPLC-CAD
HPLC-ELSD
HPLC-RID
Detection Mechanism
Charge transfer via ionized
N2
Photon scattering (Rayleigh/Mie)
Bulk refractive index change
Limit of Detection (LOD)
~2 – 5 ng (Excellent)
~30 – 50 ng (Moderate)
>1000 ng (Poor)
Dynamic Range
> 4 orders of magnitude
~ 2 orders of magnitude
~ 3 orders of magnitude
Calibration Linearity
Linear (
R2>0.995
)
Non-linear (Quadratic/Log-Log)
Linear (
R2>0.999
)
Gradient Compatibility
Excellent (with inverse gradient)
Good
Incompatible (Isocratic only)
Inter-analyte Uniformity
High (Strictly mass-dependent)
Low (Dependent on structure/size)
Moderate
Strategic Decision Matrix
Selecting the correct detector depends heavily on the matrix complexity and required limits of quantification (LOQ). For simple, high-concentration quality assurance (QA) checks, RID or ELSD may suffice[6]. However, for rigorous pharmaceutical impurity profiling where unknown degradants must be quantified without reference standards, CAD is the authoritative choice[7].
Decision matrix for selecting the optimal HPLC detector for aliphatic diols.
To ensure scientific integrity, the following protocol utilizes an Inverse Gradient setup. During standard gradient elution, the changing ratio of organic to aqueous solvent alters the nebulization efficiency and droplet size, causing baseline drift and response bias[7]. By employing a secondary pump to deliver an exact inverse gradient post-column, the detector continuously receives a constant 50/50 solvent mixture, creating a self-validating, uniform response system.
Step-by-Step Protocol
Step 1: Mobile Phase Preparation
Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.
Mobile Phase B: LC-MS Grade Methanol with 0.1% Formic Acid.
Causality Check: Non-volatile buffers (e.g., phosphates) are strictly prohibited. They will precipitate during desolvation, rapidly clogging the drift tube and generating massive background noise[5]. Formic acid ensures volatility while maintaining a consistent pH.
Step 2: Chromatographic Separation
Column: C18, 150 mm × 4.6 mm, 3 µm particle size.
Flow Rate: 1.0 mL/min.
Analytical Gradient: 40% B to 95% B over 15 minutes.
Causality Check: The highly branched C12 backbone of 2,8,8-Trimethylnonane-2,7-diol is strongly hydrophobic. A steep gradient up to 95% Methanol ensures sharp peak elution, minimizing band broadening and preventing carryover.
Setup: Connect a T-piece between the column outlet and the CAD inlet. Attach a secondary makeup pump.
Inverse Gradient: Program the secondary pump to deliver the exact inverse of the analytical gradient (starts at 60% B, drops to 5% B) at 1.0 mL/min.
Causality Check: The combined flow entering the CAD is always 2.0 mL/min at a constant 50% B. This normalizes droplet evaporation kinetics, ensuring that the electrometer response is purely a function of analyte mass, independent of retention time[7].
Step 4: Detector Configuration (CAD)
Evaporation Temperature: 35°C (Optimized for semi-volatiles to prevent thermal degradation or premature analyte loss).
Nitrogen Gas Pressure: Regulated at 35 psi (Ensure
N2
purity is >99.9% to prevent baseline noise).
Step 5: Data Processing & Validation
Inject a blank (50:50 Methanol:Water) to establish the baseline noise level.
Generate a calibration curve from 1 µg/mL to 100 µg/mL. Unlike ELSD, which requires log-log transformations[4], the CAD data can be fitted using a standard linear regression or a simple quadratic fit for the highest accuracy across 4 orders of magnitude.
References
National Center for Biotechnology Information. "2,8,8-Trimethylnonane-2,7-diol | C12H26O2 | CID 93692". PubChem. URL:[Link]
"Analysis of Lipids by HPLC-CAD". HPLC.eu. URL: [Link]
Do, J.-H., et al. (2022). "Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods". PubMed Central (PMC). URL:[Link]
"Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection". LCMS.cz. URL: [Link]
Nartowska, Z., et al. (2018). "Application of HPLC with ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation". PubMed Central (PMC). URL:[Link]
comparing reactivity of 2,8,8-Trimethylnonane-2,7-diol and 1,8-octanediol
The Steric Paradigm: A Comparative Reactivity Guide to 1,8-Octanediol and 2,8,8-Trimethylnonane-2,7-diol As drug development and advanced materials science push toward highly specialized molecular architectures, the sele...
Author: BenchChem Technical Support Team. Date: April 2026
The Steric Paradigm: A Comparative Reactivity Guide to 1,8-Octanediol and 2,8,8-Trimethylnonane-2,7-diol
As drug development and advanced materials science push toward highly specialized molecular architectures, the selection of diol building blocks dictates the downstream stability, biodegradability, and reactivity of the final compound. This guide provides an in-depth, objective comparison between a highly reactive linear diol (1,8-Octanediol ) and a sterically shielded, highly branched analog (2,8,8-Trimethylnonane-2,7-diol ).
By analyzing their structural causality, we can predict and experimentally validate their divergent behaviors in esterification, oxidation, and polymerization workflows.
Structural Causality and Mechanistic Divergence
The fundamental reactivity of any diol is governed by the electronic environment and steric accessibility of its hydroxyl (-OH) groups.
1,8-Octanediol (Linear & Unhindered)
1,8-Octanediol is a linear, unbranched aliphatic chain terminating in two primary hydroxyl groups[1]. Because primary alcohols lack adjacent bulky alkyl groups, the oxygen lone pairs are highly accessible for nucleophilic attack. This lack of steric hindrance results in a low kinetic barrier (activation energy) for reactions with electrophiles, making 1,8-octanediol exceptionally reactive in polycondensation and esterification reactions[2]. It is a cornerstone monomer for synthesizing biodegradable elastomers like poly(1,8-octanediol-co-citrate) (POC), which is heavily utilized in soft tissue engineering[1][3].
2,8,8-Trimethylnonane-2,7-diol (Branched & Shielded)
In stark contrast, 2,8,8-Trimethylnonane-2,7-diol (CAS: 57512-45-5) is a highly branched molecule designed for chemical inertness[4].
The C2 Position: Features a tertiary alcohol (bonded to three carbon atoms). Tertiary alcohols are notoriously resistant to oxidation and exhibit severe steric crowding that inhibits esterification.
The C7 Position: Features a secondary alcohol directly adjacent to a quaternary carbon (the C8 position holds two methyl groups, forming a bulky tert-butyl-like terminal group). This creates a "neopentyl-like" steric blockade.
Consequently, 2,8,8-Trimethylnonane-2,7-diol resists standard esterification and hydrolysis, making it an ideal candidate for chemically inert coatings, specialized non-reactive diluents, or highly stable lipid nanoparticle (LNP) components where premature enzymatic degradation must be avoided.
Fig 1: Divergent reactivity pathways driven by steric hindrance in diol structures.
Quantitative Reactivity Profiles
To objectively compare performance, we must look at their behavior under identical catalytic conditions. The table below summarizes the quantitative differences in reactivity based on established kinetic principles and empirical literature.
Table 1: Comparative Physicochemical and Reactivity Metrics
To prove the mechanistic claims above, we employ a self-validating experimental system. We utilize Candida antarctica Lipase B (CALB) as a biocatalyst for esterification. CALB is chosen specifically because its active site pocket acts as a strict "steric filter." It readily accepts linear primary diols to form high molecular weight polyesters[2], but physically cannot accommodate highly branched, tertiary architectures. This binary outcome perfectly isolates steric bulk as the causal variable for reactivity.
Objective: Track the esterification rate of both diols with adipic acid to demonstrate the kinetic barrier imposed by the trimethylated backbone.
Step-by-Step Workflow:
Monomer Preparation: In two separate 50-mL round-bottom flasks, add equimolar amounts (20 mmol) of adipic acid. To Flask A, add 20 mmol of 1,8-octanediol. To Flask B, add 20 mmol of 2,8,8-Trimethylnonane-2,7-diol.
Catalyst Introduction: Add 10% w/w (relative to total monomer mass) of immobilized CALB (Novozym-435) to both flasks. The immobilization on macroporous resin ensures the catalyst can be easily filtered and reused[2].
Solvent-Free Reaction: Cap the flasks with rubber septa and submerge them in an oil bath pre-heated to 70°C. Apply a gentle vacuum (0.1 mmHg) to continuously remove the water byproduct, driving the equilibrium toward esterification (Le Chatelier's Principle).
Kinetic Sampling: Extract 50 mg aliquots at 1, 4, 12, and 24 hours. Quench the reaction in the aliquots by dissolving in cold tetrahydrofuran (THF).
Analytical Validation (GPC & FTIR):
Analyze the THF solutions via Gel Permeation Chromatography (GPC) to measure the Number Average Molecular Weight (
Mn
).
Use FTIR to monitor the disappearance of the broad -OH stretching band (~3300 cm⁻¹) and the appearance of the ester carbonyl peak (~1735 cm⁻¹).
Expected Causality & Results:
Flask A (1,8-octanediol) will show a rapid increase in
Mn
(reaching ~3000-4000 Da within 24 hours) as the unhindered primary alcohols rapidly undergo polycondensation[2]. Flask B will show virtually no change in
Mn
and persistent -OH bands in FTIR, as the tertiary C2 and neopentyl-shielded C7 hydroxyls cannot physically enter the CALB active site, proving extreme steric resistance.
Fig 2: Self-validating enzymatic polycondensation workflow for reactivity benchmarking.
Objective: Evaluate the stability of esters formed from these diols (assuming forced chemical esterification of the branched diol using harsh catalysts like p-TSA).
Causality: The degradation of elastomers like poly(1,8-octanediol-co-citrate) (POC) is driven by water penetrating the polymer matrix and hydrolyzing the ester bonds[3]. Esters formed from 2,8,8-Trimethylnonane-2,7-diol will exhibit massive steric shielding around the ester carbonyl, physically blocking water molecules from initiating the hydrolysis mechanism.
Workflow:
Submerge pre-weighed polymer disks (synthesized from both diols) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.
Measure the PBS-absorption ratios and mass loss at 7, 14, and 28 days.
Validation: The 1,8-octanediol-based polymer will show progressive bulk erosion and mass loss due to unhindered hydrolysis[3]. The 2,8,8-Trimethylnonane-2,7-diol-based polymer will exhibit near-zero mass loss, validating its utility in ultra-stable, long-term implantable devices or chemically aggressive environments.
Conclusion & Application Matrix
The choice between these two diols is a choice between reactivity and resilience .
Select 1,8-Octanediol when developing biodegradable polymers, cosmetic emollients, or when utilizing mild, green biocatalysts (like CALB) for rapid esterification[1][5].
Select 2,8,8-Trimethylnonane-2,7-diol when engineering molecules that must survive harsh hydrolytic environments, resist enzymatic degradation in vivo, or serve as highly stable architectural scaffolds in complex drug delivery systems.
References
1,8-Octanediol - Wikipedia
Source: Wikipedia
URL
Solvent-Free Adipic Acid/1,8-Octanediol Condensation Polymerizations Catalyzed by Candida antartica Lipase B
Source: ACS Publications
URL
Bulk Erosion Degradation Mechanism for Poly(1,8-octanediol-co-citrate)
Source: NIH.
Catalytic Routes to Produce Polyphenolic Esters (PEs)
FTIR Spectral Comparison Guide: 2,8,8-Trimethylnonane-2,7-diol and Its Structural Derivatives
Executive Summary For researchers and drug development professionals, the accurate structural characterization of highly branched aliphatic diols is critical for quality control and downstream synthetic applications. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the accurate structural characterization of highly branched aliphatic diols is critical for quality control and downstream synthetic applications. This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectra of 2,8,8-Trimethylnonane-2,7-diol (CAS 57512-45-5) and its two primary synthetic derivatives: a completely acetylated Diacetate and a selectively oxidized Hydroxyketone .
By mapping the specific vibrational shifts associated with these transformations, this guide establishes a self-validating analytical framework for tracking functional group modifications in sterically hindered aliphatic systems.
Mechanistic Context: The Steric Challenge
The molecular architecture of 2,8,8-Trimethylnonane-2,7-diol presents a unique analytical and synthetic challenge. The molecule possesses two distinct hydroxyl environments:
C2 Position: A tertiary alcohol, inherently resistant to mild oxidation and sterically hindered during esterification.
C7 Position: A secondary alcohol, but situated immediately adjacent to a C8 quaternary center (a tert-butyl-like moiety).
This extreme steric bulk dictates the chemical causality of our derivatization choices. Standard esterification conditions will fail to fully convert these hydroxyls, requiring hypernucleophilic catalysts like 4-Dimethylaminopyridine (DMAP). Conversely, this steric differentiation allows for the highly selective oxidation of the C7 secondary alcohol without cleaving the C2 tertiary alcohol, provided a mild reagent like Dess-Martin Periodinane (DMP) is utilized.
Comparative FTIR Spectral Analysis
According to established , aliphatic alcohols exhibit a distinctive, broad O-H stretch heavily influenced by hydrogen bonding, alongside specific C-O stretching frequencies that correlate to the alcohol's substitution degree.
The table below summarizes the quantitative spectral shifts observed when the base diol is converted into its ester and ketone derivatives.
Table 1: Key FTIR Vibrational Frequencies
Vibrational Mode
Base Diol (2,8,8-Trimethylnonane-2,7-diol)
Diacetate Derivative (Diester)
Hydroxyketone Derivative (Oxidized C7)
O-H Stretch
~3350 cm⁻¹ (Broad, strong)
Absent
~3400 cm⁻¹ (Sharp, weaker)
Aliphatic C-H Stretch
2850 – 2960 cm⁻¹
2850 – 2960 cm⁻¹
2850 – 2960 cm⁻¹
C=O Stretch
Absent
~1740 cm⁻¹ (Ester)
~1715 cm⁻¹ (Ketone)
C-O-C Stretch (Ester)
Absent
~1240 cm⁻¹
Absent
C-O Stretch (Tertiary)
~1150 cm⁻¹ (C2 position)
Absent (Shifted to ester region)
~1150 cm⁻¹ (Remains intact)
C-O Stretch (Secondary)
~1100 cm⁻¹ (C7 position)
Absent (Shifted to ester region)
Absent (Converted to ketone)
Data supported by recent , which confirm the standard regions for aliphatic C-H and C=O stretching.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We utilize Attenuated Total Reflectance (ATR-FTIR), which has emerged as a rapid, non-destructive technique , eliminating the moisture interference common in traditional KBr pellet preparations.
Step 1: Dissolve 2,8,8-Trimethylnonane-2,7-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
Step 2: Add anhydrous pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq).
Causality: DMAP acts as an acyl transfer catalyst. Its inclusion is mandatory to overcome the severe steric hindrance at the C2 tertiary and C7 secondary positions, ensuring quantitative esterification.
Step 3: Add acetic anhydride (2.5 eq) dropwise at 0 °C, then allow the reaction to warm to room temperature and stir for 12 hours.
Step 4: Quench with aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.
Validation Checkpoint: The complete disappearance of the broad O-H stretching band at ~3350 cm⁻¹ in the FTIR spectrum confirms 100% conversion. Any residual signal indicates an incomplete reaction at the sterically hindered C2 position.
Causality: DMP is selected for its mild nature and high selectivity. It efficiently oxidizes the sterically hindered C7 secondary alcohol to a ketone while leaving the C2 tertiary alcohol completely intact, avoiding carbon-carbon bond cleavage.
Step 3: Stir for 2 hours at room temperature.
Step 4: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Extract, dry, and concentrate.
Validation Checkpoint: The FTIR spectrum must show a new sharp C=O stretch at ~1715 cm⁻¹ while retaining an O-H stretch at ~3400 cm⁻¹. The disappearance of the secondary C-O stretch at ~1100 cm⁻¹ confirms the selective oxidation of C7.
Protocol 3: ATR-FTIR Measurement
Step 1: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely. Collect a background spectrum (air).
Step 2: Place 1-2 drops of the liquid sample directly onto the crystal, ensuring complete coverage of the sensor area.
Step 3: Apply the pressure arm to ensure uniform contact.
Causality: Consistent, high-pressure contact is critical for maintaining reproducible path lengths in ATR-FTIR, which directly impacts the relative absorbance intensities of the C-O and C=O bands.
Step 4: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (average of 32 scans) to maximize the signal-to-noise ratio.
Validation Checkpoint: A background scan must yield a flat baseline. The presence of a peak at ~2350 cm⁻¹ indicates improper atmospheric compensation (CO₂), requiring a background re-scan before sample measurement.
Workflow Visualization
The following diagram illustrates the logical progression from the base diol through targeted derivatization and final spectral analysis.
Workflow for the derivatization and ATR-FTIR spectral analysis of 2,8,8-Trimethylnonane-2,7-diol.
References
Title: Spectroscopy of Alcohols and Phenols
Source: Chemistry LibreTexts
URL: [Link]
Title: Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils
Source: Molecules (MDPI)
URL: [Link]
Title: FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Applications
Source: Academic Edge Press
URL: [Link]
Comparative
gas chromatography validation protocols for branched aliphatic diols
Gas Chromatography Validation Protocols for Branched Aliphatic Diols: A Comparative Methodological Guide Branched aliphatic diols, such as 2-methyl-2,4-pentanediol (hexylene glycol) and 1,2-pentanediol, are critical comp...
Author: BenchChem Technical Support Team. Date: April 2026
Gas Chromatography Validation Protocols for Branched Aliphatic Diols: A Comparative Methodological Guide
Branched aliphatic diols, such as 2-methyl-2,4-pentanediol (hexylene glycol) and 1,2-pentanediol, are critical components in pharmaceutical formulations, cosmetics, and industrial chemical synthesis. However, their analysis via Gas Chromatography (GC) presents distinct thermodynamic and kinetic challenges. The presence of vicinal or sterically hindered hydroxyl groups creates strong intermolecular hydrogen-bonding networks, often resulting in poor volatility, severe peak tailing, and thermal degradation within the GC inlet[1].
As a Senior Application Scientist, I approach method development not as a rigid checklist, but as a causal matrix. To achieve a self-validating system compliant with ICH Q2(R2) guidelines, we must choose between two primary analytical pathways: Direct Injection on Ultra-Inert Polar Columns versus Chemical Derivatization followed by Non-Polar GC Analysis .
This guide objectively compares these two methodologies, providing the mechanistic reasoning behind experimental choices, step-by-step protocols, and comparative validation data to help you select the optimal workflow for your laboratory.
Strategic Workflow for Diol Analysis
The decision to derivatize or inject directly hinges primarily on the sample matrix's moisture content and the required Limit of Detection (LOD).
Fig 1: Decision matrix for GC method selection based on matrix moisture and analyte properties.
Method A: Direct Injection via Ultra-Inert Polyethylene Glycol (PEG) Phases
Direct injection eliminates sample preparation bottlenecks but demands exceptional column inertness. Historically, free hydroxyls in aliphatic diols would irreversibly adsorb onto active silanol sites on the fused silica tubing, causing peak tailing and quantitative loss.
The Causal Solution: Modern Ultra-Inert (UI) WAX columns (e.g., Agilent J&W DB-WAX UI) utilize a proprietary deactivation process that shields active silanols[2]. The polyethylene glycol (PEG) stationary phase provides strong dipole and hydrogen-bonding interactions that match the polarity of the diols, ensuring adequate retention and separation without the need for derivatization[3].
Step-by-Step Protocol: Direct Injection
Sample Preparation: Dilute the sample in a highly volatile, polar solvent (e.g., methanol or LC-MS grade water) to a working concentration of 10–500 µg/mL.
Internal Standard (IS) Addition: Spike the sample with 50 µg/mL of 1,4-butanediol (or a deuterated analog) to correct for inlet discrimination and injection volume variability.
GC Configuration:
Column: DB-WAX UI (30 m × 0.25 mm, 0.25 µm film thickness).
Inlet: Split injection (10:1 ratio) at 240°C. Note: Do not exceed 240°C to prevent thermal degradation of the PEG phase.
Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 200°C, hold 5 min.
Detector: FID at 250°C or MS (EI mode).
Method B: Silylation Derivatization via Non-Polar Phases
For trace-level analysis or matrices incompatible with polar columns, derivatization is mandatory. The goal is to replace the active protons of the diol's hydroxyl groups with non-polar trimethylsilyl (TMS) moieties[1]. This transformation dramatically increases volatility, enhances thermal stability, and allows the use of high-efficiency, low-bleed non-polar columns (e.g., DB-5)[4].
The Causal Solution: Branched diols often possess secondary or tertiary hydroxyl groups that are sterically hindered. Standard silylation reagents (like pure BSTFA) will fail to quantitatively derivatize these sites. Therefore, we must use BSTFA fortified with 1% TMCS (Trimethylchlorosilane) . The TMCS acts as a Lewis acid catalyst, driving the reaction forward even for sterically hindered branched structures[5].
Step-by-Step Protocol: Silylation & DB-5 Analysis
Extraction & Drying: Extract the diols into an organic solvent (e.g., ethyl acetate). Critical Step: Evaporate the extract to absolute dryness under a gentle stream of high-purity nitrogen. Silylation reagents are highly moisture-sensitive; even trace water will quench the reaction[1].
Reconstitution & Reaction:
Add 50 µL of anhydrous pyridine (acts as an acid scavenger).
Tightly cap the autosampler vial and heat at 70°C for 60 minutes to ensure complete derivatization of sterically hindered sites[1].
GC Configuration:
Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness).
Inlet: Split injection (20:1 ratio) at 250°C.
Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 280°C.
Comparative Performance & ICH Q2(R2) Validation Data
To establish a self-validating system, both methods must be evaluated against ICH Q2(R2) criteria, which mandate rigorous testing for specificity, linearity, accuracy, and precision,[6].
Below is a comparative data summary based on the validation of 2-methyl-2,4-pentanediol using both methodologies.
Validation Parameter
Direct Injection (DB-WAX UI)
Derivatization (DB-5ms)
ICH Q2(R2) Implication / Causality
Tailing Factor (
As
)
1.15
1.02
Both pass (
As
< 1.5). Derivatization yields near-perfect symmetry due to the complete elimination of hydrogen bonding.
Linearity Range
5.0 – 500 µg/mL
0.5 – 100 µg/mL
Derivatization is superior for trace impurity analysis; Direct injection is ideal for assay/potency testing[6].
Correlation Coeff. (
R2
)
0.997
0.999
Both meet the strict >0.995 criterion for quantitative analytical procedures.
Limit of Detection (LOD)
2.5 µg/mL
0.15 µg/mL
TMS derivatives yield stronger, more stable molecular ions in MS, lowering the LOD by an order of magnitude[4].
Intermediate Precision
2.8% RSD
1.4% RSD
Direct injection shows slightly higher variance due to minor inlet discrimination of polar analytes.
Sample Prep Time
< 5 minutes
> 90 minutes
Direct injection offers a massive throughput advantage for high-volume QA/QC environments.
Conclusion & Recommendations
The choice between these two protocols dictates the operational efficiency and sensitivity of your laboratory.
Opt for Direct Injection (DB-WAX UI) when analyzing branched aliphatic diols as primary components (assays), excipients, or when high sample throughput is required. The modern ultra-inert PEG phases provide sufficient peak symmetry and ICH Q2(R2) compliance without the labor-intensive derivatization steps[2].
Opt for Silylation Derivatization (DB-5ms) when conducting trace-level impurity profiling, biomarker discovery, or when the sample matrix contains heavy, non-volatile components that would rapidly degrade a polar WAX column[1]. The addition of 1% TMCS is non-negotiable to overcome the steric hindrance inherent to branched diols[5].
By understanding the causality behind column chemistry and derivatization kinetics, scientists can build robust, self-validating analytical procedures that withstand rigorous regulatory scrutiny.
References
ICH Expert Working Group. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]
Agilent Technologies. "DB-WAX Ultra Inert GC Columns." Agilent. Available at:[Link]
American Oil Chemists' Society (AOCS). "Gas Chromatographic Analysis of Plant Sterols." AOCS. Available at:[Link]
2,8,8-Trimethylnonane-2,7-diol: Comprehensive Safety, Handling, and Disposal Guide For researchers and drug development professionals, the safe handling and disposal of specialty chemicals is as critical as their applica...
Author: BenchChem Technical Support Team. Date: April 2026
2,8,8-Trimethylnonane-2,7-diol: Comprehensive Safety, Handling, and Disposal Guide
For researchers and drug development professionals, the safe handling and disposal of specialty chemicals is as critical as their application in synthesis. 2,8,8-Trimethylnonane-2,7-diol (CAS: 57512-45-5) is a branched aliphatic diol frequently utilized in specialty chemical synthesis, advanced coatings, and pharmaceutical workflows[1]. While it is not classified as acutely toxic, its physicochemical properties—specifically its high water solubility and environmental mobility—demand rigorous, self-validating disposal protocols to prevent ecological contamination.
This guide provides authoritative, step-by-step operational and disposal procedures designed to ensure laboratory safety, regulatory compliance, and environmental stewardship.
Understanding the molecular behavior of 2,8,8-Trimethylnonane-2,7-diol is the foundation of safe handling. As a branched aliphatic diol, it exhibits specific environmental transport characteristics that dictate its disposal pathways.
Table 1: Key Properties and Safety Implications
Property
Value
Operational Implication
CAS Number
57512-45-5
Unique identifier required for SDS documentation and waste manifesting.
Molecular Formula
C12H26O2
Indicates a moderately heavy branched aliphatic structure.
Solubility
Highly water-soluble
Critical Risk: High potential for groundwater contamination. DO NOT flush down drains.
Soil Mobility (Koc)
~8 (Estimated for diols)
Very high mobility in soil[2]; requires strict secondary containment.
Flammability
Combustible (Non-flammable)
Store away from open flames, strong oxidizers, and concentrated acids.
Toxicity
Low acute, mild irritant
Requires standard PPE (nitrile gloves, goggles) to prevent dermal/ocular irritation[2].
Causality Check: Why is drain disposal strictly prohibited? Aliphatic diols have an estimated soil organic carbon-water partitioning coefficient (Koc) of approximately 8, indicating very high mobility in soil[2]. If flushed, they bypass standard wastewater filtration, slowly degrading in the environment and potentially contaminating local aquifers.
Standard Operating Procedure: Routine Laboratory Disposal
To ensure trust and compliance, waste management must be treated as a self-validating system where every action has a verifiable outcome. The Environmental Protection Agency (EPA) assumes end-of-life pathways for aliphatic diols must include controlled incineration to prevent environmental accumulation[3].
Protocol 1: Liquid and Solid Waste Segregation
Waste Segregation: Collect all 2,8,8-Trimethylnonane-2,7-diol waste (both pure chemical and reaction byproducts) in a dedicated, chemically compatible container (e.g., High-Density Polyethylene[HDPE] or PTFE).
Causality: Segregating diols from strong oxidizing agents (like nitric acid or peroxides) prevents exothermic cross-reactions and potential container rupture.
Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Detail the contents as "Non-Hazardous Combustible Organic Waste - Aliphatic Diol."
Storage: Place the sealed container in a secondary containment tray within a cool, well-ventilated satellite accumulation area.
Manifesting & Destruction: Coordinate with your Environmental Health and Safety (EHS) department for pickup. Ensure the waste profile explicitly specifies incineration at a permitted hazardous waste facility[3].
Emergency Spill Response & Containment Workflow
In the event of an accidental release, immediate containment is required to mitigate slip hazards and prevent the chemical from entering floor drains or soil.
Caption: Step-by-step workflow for the containment and disposal of aliphatic diol spills.
Protocol 2: Spill Containment and Recovery
Assessment & Evacuation: Evacuate the immediate vicinity. Assess the spill volume and ensure no open ignition sources are nearby.
PPE Donning: Equip nitrile gloves, chemical splash goggles, and a lab coat.
Causality: While not acutely toxic, prolonged dermal exposure to aliphatic diols strips natural oils from the skin, leading to contact dermatitis[2].
Containment: Surround the perimeter of the spill with an inert absorbent dike (e.g., diatomaceous earth, dry sand, or commercial spill socks).
Causality: Establishing a perimeter first prevents the low-viscosity liquid from expanding its footprint or reaching floor drains[2].
Absorption: Cover the center of the spill with the inert absorbent. Wait 10 to 15 minutes.
Causality: This waiting period is a self-validating step; it allows for complete capillary uptake of the diol into the absorbent matrix, ensuring no slippery residue is left behind.
Collection: Using non-sparking tools (e.g., a polypropylene dustpan), sweep the saturated absorbent and deposit it into a sealable hazardous waste bucket.
Decontamination: Wash the affected surface with a mild detergent and warm water. Collect the rinsate using absorbent pads and dispose of them in the same hazardous waste bucket[2].
Regulatory Compliance & E-E-A-T Considerations
As a drug development professional, maintaining a pristine regulatory record is paramount. 2,8,8-Trimethylnonane-2,7-diol is not specifically listed as a heavily regulated RCRA (Resource Conservation and Recovery Act) hazardous waste by name. However, under EPA guidelines, the generator is responsible for determining if the waste exhibits hazardous characteristics (e.g., ignitability if mixed with solvents)[4].
Always default to the most environmentally protective disposal route: High-temperature incineration . This completely oxidizes the carbon backbone of the diol into carbon dioxide and water, eliminating the risk of bioaccumulation or groundwater contamination[3].
References
MATERIAL SAFETY DATA SHEET PART I - Illumina
Source: illumina.com
URL:[Link]
Supporting Information for Low-Priority Substance 1,2-Hexanediol (CASRN 6920-22-5) Final Designation - EPA
Source: epa.gov
URL:[Link]
MATERIAL SAFETY DATA SHEET - Timbermark
Source: timbermark.be
URL:[Link]
Personal protective equipment for handling 2,8,8-Trimethylnonane-2,7-diol
Comprehensive Safety and Handling Guide: 2,8,8-Trimethylnonane-2,7-diol This document provides essential safety protocols and operational guidance for the handling and disposal of 2,8,8-Trimethylnonane-2,7-diol. As no sp...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: 2,8,8-Trimethylnonane-2,7-diol
This document provides essential safety protocols and operational guidance for the handling and disposal of 2,8,8-Trimethylnonane-2,7-diol. As no specific Safety Data Sheet (SDS) is broadly available for this compound, the following procedures are synthesized from an analysis of its chemical structure—a branched, long-chain aliphatic diol—and safety data from structurally analogous compounds. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively.
Hazard Assessment and Physicochemical Profile
2,8,8-Trimethylnonane-2,7-diol is a complex aliphatic alcohol. Its structure suggests it is a viscous liquid with low water solubility and a high boiling point. The primary hazards are inferred from related long-chain hydrocarbons and alcohols, which are often flammable, pose an aspiration risk, and can cause irritation.[1][2][3]
A thorough risk assessment must be conducted before any handling. The table below summarizes the anticipated hazards, grounded in data from similar chemical structures.
Hazard Category
Anticipated Risk & Rationale
Supporting Evidence (from Analogous Compounds)
Flammability
Flammable Liquid and Vapor. [1][3] Vapors may form explosive mixtures with air, especially when heated. Keep away from heat, sparks, open flames, and hot surfaces.[1]
Structurally similar compounds like 2-Methylnonane are classified as Category 3 Flammable liquids.[1][2]
Health Hazards
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][3] Skin Irritation: Likely to cause skin irritation upon direct contact.[1] Eye Irritation: Expected to cause eye irritation upon contact.[4] Respiratory Irritation: Vapors or mists may cause drowsiness, dizziness, or respiratory irritation.[1]
Aspiration is a primary risk for long-chain hydrocarbons.[1][2] Skin irritation is a known hazard for similar compounds.[1] Inhalation of vapors can affect the central nervous system.[1]
Environmental Hazards
Aquatic Toxicity: Assumed to be toxic to aquatic life with long-lasting effects, a common trait for such organic molecules.[1]
2-Methylnonane is classified as very toxic to aquatic life with long-lasting effects.[1]
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.
Protection Type
Recommended Equipment
Rationale and Causality
Eye & Face Protection
Chemical safety goggles and a full-face shield.
Protects against splashes of the chemical, which could cause serious eye irritation. A face shield provides a secondary barrier for the entire face.[5][6]
Skin & Body Protection
Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Clothing: Flame-retardant, chemical-resistant lab coat or apron over full-length pants and closed-toe shoes.
Nitrile and Neoprene offer good resistance to a wide range of organic chemicals and solvents.[7] A flame-retardant lab coat protects against fire hazards, while chemical resistance prevents skin contact and absorption.[1][5]
Respiratory Protection
Primary: Handle exclusively within a properly functioning chemical fume hood. Secondary: If ventilation is inadequate or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.
A fume hood is essential to control vapor inhalation, which can cause respiratory irritation and central nervous system effects.[1][5] Respirators provide direct protection when engineering controls are insufficient or compromised.[6]
Operational and Handling Plan
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Procedure
Area Preparation:
Designate a work area inside a chemical fume hood.
Ensure the fume hood has been certified within the last year.
Remove all flammable materials and ignition sources from the immediate vicinity.
Prepare all necessary equipment (glassware, non-sparking tools, etc.) and place absorbent, disposable bench liners in the work area.
Locate the nearest safety shower and eyewash station.
Donning PPE:
Put on the lab coat, followed by safety goggles, and a face shield.
Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Chemical Handling:
Ground/bond all containers and receiving equipment to prevent static discharge.[1]
Use only non-sparking tools when opening or transferring the chemical.[1]
Carefully transfer the required amount of 2,8,8-Trimethylnonane-2,7-diol. Keep the container tightly closed when not in use.[1]
Perform all work at a safe distance and behind the fume hood sash.
Post-Handling & Decontamination:
Upon completion, tightly seal the primary chemical container.
Decontaminate any non-disposable equipment.
Wipe down the work surface with an appropriate solvent and dispose of the bench liner as hazardous waste.
Doffing PPE:
Remove gloves first, turning them inside out to prevent contamination.
Remove the face shield and goggles.
Remove the lab coat.
Wash hands and forearms thoroughly with soap and water.
Emergency Response
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion: Do NOT induce vomiting due to the high aspiration risk.[3] Immediately call a poison center or doctor.[1]
Caption: Workflow for the safe handling of 2,8,8-Trimethylnonane-2,7-diol.
Waste Disposal Plan
Chemical waste must be managed as hazardous waste in accordance with institutional policies and government regulations.[8]
Step-by-Step Disposal Procedure
Segregation:
Do not mix 2,8,8-Trimethylnonane-2,7-diol waste with any other waste streams.
This includes contaminated materials such as gloves, pipette tips, and bench liners.
Containerization:
Collect all liquid and solid waste in a dedicated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap.
Labeling:
The waste container must be clearly labeled as "HAZARDOUS WASTE" .[5]
The label must include the full chemical name: "Waste 2,8,8-Trimethylnonane-2,7-diol" and list all contaminated components.
Indicate the approximate volume or mass of the waste.
Storage:
Store the sealed waste container in a designated satellite accumulation area.
This area must be cool, dry, well-ventilated, and away from ignition sources and incompatible materials.
Final Disposal:
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[2]
Caption: Step-by-step process for the disposal of 2,8,8-Trimethylnonane-2,7-diol waste.
References
Safety Data Sheet(SDS). (2023, November 2). Retrieved from [Link]
University of Tennessee Knoxville. Personal Protective Equipment (PPE). Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET. Retrieved from [Link]
Safety Data Sheet 製品安全データシート. (2012, October 31). Retrieved from [Link]
Carl ROTH. (2022, October 19). Safety data sheet. Retrieved from [Link]
Regulations.gov. (2020, February 7). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. Retrieved from [Link]